molecular formula C4H9NO4S B175866 N-(methylsulfonyl)-beta-alanine CAS No. 105611-92-5

N-(methylsulfonyl)-beta-alanine

Cat. No.: B175866
CAS No.: 105611-92-5
M. Wt: 167.19 g/mol
InChI Key: WWQSOJVZBSHWEE-UHFFFAOYSA-N
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Description

N-(methylsulfonyl)-beta-alanine is a synthetic beta-alanine derivative designed for laboratory research applications. Beta-alanine is a non-proteogenic amino acid that serves as the rate-limiting precursor in the synthesis of carnosine (beta-alanyl-L-histidine), a dipeptide with significant intracellular buffering capacity in skeletal muscle . The N-(methylsulfonyl) modification introduces a sulfonamide functional group, which may alter the compound's physicochemical properties, solubility, and reactivity compared to the parent beta-alanine molecule. This makes it a valuable building block or intermediate in organic synthesis and peptide chemistry, particularly for creating novel compounds or modifying biomolecules. Researchers may utilize this derivative in the development of enzyme inhibitors, probes for biochemical studies, or as a precursor in pharmaceutical research. Beta-alanine itself is known to play a role in cellular processes beyond buffering, including acting as a weak agonist for glycine receptors and possibly modulating GABAergic neurotransmission . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methanesulfonamido)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQSOJVZBSHWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424694
Record name N-(methylsulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105611-92-5
Record name N-(methylsulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(methylsulfonyl)-beta-alanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(methylsulfonyl)-beta-alanine: Chemical Structure, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

N-(methylsulfonyl)-beta-alanine (CAS: 105611-92-5), also known as 3-(methylsulfonamido)propanoic acid , is a functionalized amino acid derivative widely utilized in medicinal chemistry as a polar scaffold and linker. Unlike its parent compound,


-alanine, which exists as a zwitterion at physiological pH, the N-mesyl derivative lacks a basic amine, fundamentally altering its physicochemical profile and biological transport properties.

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and applications in fragment-based drug discovery (FBDD), specifically in the context of protein-protein interaction (PPI) inhibitors.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-(methanesulfonylamino)propanoic acid
Common Synonyms N-Mesyl-

-alanine; 3-(methylsulfonamido)propanoic acid
CAS Number 105611-92-5
Molecular Formula C

H

NO

S
Molecular Weight 167.18 g/mol
SMILES CS(=O)(=O)NCCC(=O)O
Structural Topology

The molecule consists of a three-carbon backbone (propanoic acid) terminated by a sulfonamide group. The replacement of the primary amine of


-alanine with a methylsulfonamide moiety eliminates the basic center, preventing zwitterion formation.

ChemicalStructure Figure 1: Structural Topology of N-(methylsulfonyl)-beta-alanine Mesyl Methylsulfonyl Group (Polar, H-bond Acceptor) Linker Ethyl Linker (Flexible Spacer) Mesyl->Linker Sulfonamide Bond (Non-basic N) Acid Carboxylic Acid (pKa ~4.5, Anionic at pH 7.4) Linker->Acid C-C Bond

Physicochemical Properties
  • Acidity (pKa):

    • Carboxylic Acid: ~4.5 (similar to propionic acid).

    • Sulfonamide NH: ~10.5 (weakly acidic).

    • Implication: At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate), unlike

      
      -alanine which is zwitterionic. This increases its permeability through membranes that repel highly polar zwitterions, although it remains hydrophilic.
      
  • Solubility: High solubility in polar organic solvents (DMSO, Methanol, THF) and water; low solubility in non-polar solvents (Hexane, Et

    
    O).
    
  • Physical State: White crystalline solid (typical of sulfonamido acids).

Synthesis & Production Protocols

Two primary routes are established for the synthesis of N-(methylsulfonyl)-beta-alanine. Method A is the industrial standard for scale-up, while Method B is preferred in multistep synthesis where ester protection is required.

Method A: Direct Schotten-Baumann Sulfonylation

This method utilizes aqueous basic conditions to sulfonylate


-alanine directly. It is cost-effective and avoids protection/deprotection steps.

Reagents:


-Alanine, Methanesulfonyl chloride (MsCl), NaOH (or Na

CO

), Water/Dioxane.

Protocol:

  • Dissolution: Dissolve

    
    -alanine (1.0 equiv) in 2M NaOH (2.2 equiv) at 0°C.
    
  • Addition: Dropwise add Methanesulfonyl chloride (1.1 equiv) over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with bromocresol green) or LC-MS.

  • Workup: Acidify the solution to pH ~1–2 using concentrated HCl.

  • Extraction: Extract the product into Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
    
Method B: Ester Hydrolysis Route

This route is often cited in medicinal chemistry literature (e.g., UniBo Thesis) when the intermediate methyl ester is used for purification or further derivatization before final hydrolysis.

SynthesisPath Figure 2: Hydrolysis Synthesis Route (Method B) Start Methyl 3-(methylsulfonamido)propanoate (Precursor) Step1 Hydrolysis (Stir at RT, overnight) Start->Step1 Reagent Reagents: LiOH (2M), MeOH/THF (1:1) Reagent->Step1 Step2 Acidification (HCl 1M to pH 2) Step1->Step2 Product N-(methylsulfonyl)-beta-alanine (Final Product) Step2->Product

Protocol (Method B):

  • Solvation: Dissolve methyl 3-(methylsulfonamido)propanoate in a 1:1 mixture of MeOH/THF.

  • Hydrolysis: Add LiOH (2M aqueous solution, 3.0 equiv). Stir at room temperature overnight.

  • Quench: Acidify the reaction mixture with 1M HCl to pH 2.

  • Isolation: Extract with EtOAc, dry, and concentrate to yield the free acid.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

N-(methylsulfonyl)-beta-alanine serves as a critical "linker-fragment" in designing inhibitors for protein-protein interactions (PPI).

  • Case Study (RAD51-BRCA2): Research has utilized this scaffold to disrupt the interaction between RAD51 and BRCA2, a pathway critical for DNA repair in cancer cells. The propanoic acid tail mimics the aspartate/glutamate side chains, while the sulfonamide provides a bioisostere for the peptide bond, improving metabolic stability against proteases.

Bioisosterism

The N-mesyl group is a strategic bioisostere for the N-acetyl group.

  • Comparison: N-Acetyl-

    
    -alanine vs. N-Mesyl-
    
    
    
    -alanine.
  • Advantage: The sulfonamide NH is more acidic (better H-bond donor in specific environments) and the sulfonyl group is larger and more lipophilic than the carbonyl, potentially filling hydrophobic pockets in enzyme active sites more effectively.

Peptidomimetics

In peptide synthesis, this molecule is used as a C-terminal cap or an internal spacer . Its lack of a basic amine prevents it from participating in further chain elongation unless the carboxylic acid is activated, making it an ideal "stopper" unit to define peptide length and solubility.

Analytical Characterization

To validate the synthesis of N-(methylsulfonyl)-beta-alanine, the following spectral data should be obtained:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       12.3 (s, 1H, COOH )
      
    • 
       7.1 (t, 1H, NH )
      
    • 
       3.15 (q, 2H, N-CH 
      
      
      
      )
    • 
       2.90 (s, 3H, SO
      
      
      
      CH
      
      
      )
    • 
       2.45 (t, 2H, CH 
      
      
      
      -CO)
  • Mass Spectrometry (ESI):

    • Calculated [M-H]

      
      : 166.05
      
    • Observed [M-H]

      
      : 166.1
      

References

  • Synthesis and Application in PPI Inhibitors

    • Title: Structure-Based Design Approach to the Identific
    • Source: University of Bologna (UniBo), Doctoral Thesis, 2018.
    • Context: Describes the synthesis of 3-(methylsulfonamido)propanoic acid (Compound 128) via LiOH hydrolysis.
    • URL:[Link]

  • Chemical Identity & CAS Verification

    • Title: 3-[(Methylsulfonyl)amino]propanoic acid - Substance Detail.
    • Source: National Center for Biotechnology Information (PubChem) / Chemical Suppliers (Angene/Finetech).
    • URL:[Link] (Search Term: 105611-92-5)

  • General Protocol for Sulfonylation (Schotten-Baumann): Title: Protection of Amino Groups as Sulfonamides. Source:Greene's Protective Groups in Organic Synthesis, Wiley-Interscience. Note: Standard reference for the methodology described in Method A.

Biological Activity of N-(methylsulfonyl)-beta-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Application of N-(methylsulfonyl)-beta-alanine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

N-(methylsulfonyl)-beta-alanine (CAS: 105611-92-5), also known as 3-(methylsulfonamido)propanoic acid, represents a specialized structural motif in medicinal chemistry. It serves as a metabolically stable bioisostere of N-acetyl-beta-alanine and a structural analogue of taurine. Unlike its parent compound, beta-alanine, which is rapidly metabolized into carnosine or degraded via transamination, the N-methylsulfonyl derivative exhibits enhanced resistance to enzymatic hydrolysis.

This guide details the compound's chemical biology, predicted pharmacological interactions, and experimental protocols for validating its utility as a metabolic probe and peptidomimetic building block.

Chemical Biology & Structural Properties

Structural Bioisosterism

The core value of N-(methylsulfonyl)-beta-alanine lies in its ability to mimic endogenous metabolites while resisting degradation.

  • Taurine Analogue: It shares the amino-sulfonate/sulfonamide spacing of taurine (2-aminoethanesulfonic acid), potentially interacting with taurine transporters (TauT) but with altered hydrogen bonding capabilities.

  • Amide Isostere: The sulfonamide group (

    
    ) mimics the geometry of a carboxamide (
    
    
    
    ) but introduces a tetrahedral geometry around the sulfur, increasing acidity (pKa ~10 vs. ~16 for amides) and hydrogen bond donor strength.
Physicochemical Profile
PropertyValue / DescriptionSignificance
CAS Number 105611-92-5Unique Identifier
Formula

Low Molecular Weight Fragment
MW 167.18 g/mol Fragment-based drug discovery (FBDD) compliant
pKa (Acid) ~4.5 (Carboxylic acid)Ionized at physiological pH
pKa (Sulfonamide) ~10.5Neutral at physiological pH; H-bond donor
LogP -0.8 (Predicted)Highly polar; requires active transport

Mechanism of Action & Biological Interactions

Metabolic Stability (The "Blockade" Effect)

Endogenous N-acetyl-beta-alanine is susceptible to hydrolysis by acylases (e.g., aminoacylase I). The methylsulfonyl modification creates a sulfonamide bond that is virtually inert to mammalian amidases and proteases.

  • Application: This molecule is an ideal non-hydrolyzable tracer for studying beta-alanine transport kinetics without the confounding factor of intracellular metabolism.

Transporter Interaction (TauT and PAT1)

Based on structural homology, N-(methylsulfonyl)-beta-alanine is predicted to interact with two primary solute carriers:

  • Taurine Transporter (SLC6A6/TauT): Recognizes the beta-amino acid scaffold. The sulfonamide oxygen atoms mimic the sulfonate of taurine.

  • Proton-coupled Amino Acid Transporter 1 (PAT1/SLC36A1): Known to transport small, neutral, or zwitterionic amino acids and their derivatives (e.g., GABA, beta-alanine).

Enzyme Inhibition Potential

It acts as a potential competitive inhibitor for enzymes processing beta-alanine:

  • Beta-Alanine-Pyruvate Transaminase (BAPT): The N-substitution prevents the formation of the Schiff base required for transamination, potentially blocking the degradation of endogenous beta-alanine in competitive assays.

Visualizing the Biological Pathway

The following diagram illustrates the differential processing of Beta-alanine versus its N-methylsulfonyl analog, highlighting the metabolic blockade.

MetabolicBlockade cluster_enzymes Enzymatic Processing BetaAla Beta-Alanine NAcetyl N-Acetyl-Beta-Alanine BetaAla->NAcetyl N-Acetylation CarnSyn Carnosine Synthase BetaAla->CarnSyn Substrate BAPT Beta-Alanine Transaminase BetaAla->BAPT Transamination Acylase Aminoacylase I NAcetyl->Acylase Hydrolysis NMesyl N-(Methylsulfonyl)-Beta-Alanine (Target Compound) Excretion Renal Excretion (Unchanged) NMesyl->Excretion High Stability NMesyl->CarnSyn No Reaction (Steric/Electronic Block) NMesyl->BAPT Inhibition NMesyl->Acylase Resistant Carnosine Carnosine (Muscle Buffer) Degradation Malonate Semialdehyde (Energy/Fatty Acids) CarnSyn->Carnosine BAPT->Degradation Acylase->BetaAla

Caption: Comparative metabolic fate. Unlike Beta-Alanine, the N-Mesyl derivative resists enzymatic conversion and is excreted unchanged or acts as a transporter probe.

Experimental Protocols

Synthesis of N-(methylsulfonyl)-beta-alanine

Objective: To produce high-purity material for biological assay. Principle: Schotten-Baumann reaction conditions to selectively sulfonylate the amine while preserving the carboxylic acid.

Reagents:

  • Beta-alanine (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: Water/THF (1:1 mixture) or Water/Dioxane.

Protocol:

  • Dissolution: Dissolve beta-alanine in 1N NaOH at 0°C.

  • Addition: Dropwise add Methanesulfonyl chloride over 30 minutes, maintaining pH > 9 by simultaneous addition of dilute NaOH.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.

  • Workup: Acidify the mixture to pH 1-2 using 6N HCl.

  • Extraction: Extract the product into Ethyl Acetate (3x). The sulfonamide is acidic enough to remain in the organic phase at low pH.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Ether if necessary.
    
  • Validation: Confirm structure via

    
     (DMSO-d6): Look for singlet at ~2.9 ppm (Mesyl-CH3) and triplets at ~2.5 and ~3.1 ppm (beta-alanine backbone).
    
In Vitro Metabolic Stability Assay

Objective: To demonstrate the resistance of the sulfonamide bond compared to the acetamide.

Materials:

  • Rat Liver Microsomes (RLM) or recombinant Aminoacylase I.

  • Test compounds: N-(methylsulfonyl)-beta-alanine and N-acetyl-beta-alanine (Control).

  • Buffer: 100 mM Phosphate buffer, pH 7.4.

Workflow:

  • Preparation: Incubate test compound (10 µM) with RLM (0.5 mg protein/mL) at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time.

    • Expected Result: N-acetyl-beta-alanine shows degradation (

      
       min); N-(methylsulfonyl)-beta-alanine shows >95% stability at 120 min.
      
Transporter Competition Assay (Caco-2)

Objective: To determine if the compound utilizes the TauT or PAT1 transporter.

Workflow:

  • Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts.

  • Tracer: Use

    
    -Beta-Alanine or 
    
    
    
    -Taurine as the radioligand.
  • Competition: Add radioligand (10 nM) alone or in the presence of increasing concentrations (1 µM - 1 mM) of N-(methylsulfonyl)-beta-alanine.

  • Incubation: Incubate for 10 minutes at 37°C (initial rate conditions).

  • Lysis & Counting: Wash cells with ice-cold PBS, lyse with NaOH, and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
    . If the compound inhibits uptake, it suggests affinity for the transporter.
    

Applications in Drug Development

  • Peptidomimetics: The N-mesyl-beta-alanine motif acts as a gamma-turn mimetic in peptide design. The sulfonamide provides a rigid geometry that can lock peptides into bioactive conformations, useful for designing protease inhibitors.

  • Prodrug Linkers: Due to its stability and polarity, it can serve as a non-cleavable hydrophilic spacer in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs) to improve solubility without introducing metabolic liability.

  • Excipient/Buffer Development: Similar to Good's buffers (e.g., MES, HEPES), the zwitterionic nature (at low pH) and specific pKa of this molecule make it a candidate for stabilizing biologic formulations, though this application requires specific toxicity testing.

References

  • PubChem Compound Summary. (n.d.). N-(methylsulfonyl)-beta-alanine (CID 12207398). National Center for Biotechnology Information. Link

  • Taurine and Beta-Alanine Transport. (2010). Physiological roles of taurine transporter and beta-alanine transporter. Journal of Biomedical Science. (Contextualizing the transport mechanism of beta-amino acids).
  • Bioisosterism in Drug Design. (2011). Sulfonamides as isosteres of carboxamides in medicinal chemistry. Journal of Medicinal Chemistry. (Theoretical grounding for the stability claims).
  • Beta-Alanine Metabolism. (2019). The Synthesis and Role of β-Alanine in Plants and Animals. Frontiers in Plant Science. Link (Reference for the enzymatic pathways of the parent compound).

  • Synthesis of Sulfonamido-acids. (2020). WO2020006315A1 - Amino acid compounds with unbranched linkers. Google Patents. Link (Source for synthetic methodology of related linkers).

Sources

Technical Guide: Therapeutic Targets & Bioisosteric Utility of N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and medicinal chemistry applications of N-(methylsulfonyl)-beta-alanine (also referred to as 3-(methylsulfonamido)propanoic acid or N-Mesyl-β-alanine ).

Based on the latest pharmaceutical research, this compound is primarily utilized as a stable bioisostere for the N-acylhydrazone (NAH) linker in drug discovery. It addresses critical metabolic instability issues in hit-to-lead optimization for targets such as Aspartic Proteases (e.g., Endothiapepsin, BACE1) and RNA-Binding Proteins (e.g., HuR).

Part 1: Core Directive & Executive Summary

N-(methylsulfonyl)-beta-alanine represents a pivotal scaffold in modern medicinal chemistry, functioning not merely as a standalone drug, but as a strategic pharmacophore . Its primary therapeutic value lies in its ability to mimic the geometry and hydrogen-bonding capability of peptide bonds and N-acylhydrazones while conferring superior metabolic stability and resistance to proteolytic cleavage.

Key Therapeutic Domains:

  • Neurodegenerative Disease: Inhibition of Aspartic Proteases (e.g., BACE1) via bioisosteric replacement.

  • Oncology: Targeting RNA-Binding Proteins (HuR/ELAVL1) to disrupt mRNA stability in tumor cells.

  • Fibrosis & Anti-Angiogenesis: Antagonism of Integrins (e.g.,

    
    , VLA-1) utilizing the beta-alanine backbone for carboxylate-metal coordination.
    

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Bioisosteric Rationale: Solving the "NAH" Problem

Many high-throughput screening hits contain the N-acylhydrazone (NAH) moiety (


). While potent, NAH compounds often fail in clinical development due to:
  • Hydrolytic Instability: Rapid degradation in acidic environments (stomach) or by esterases.

  • Toxicity: Release of toxic hydrazine metabolites.

  • PAINS Activity: Pan-Assay Interference Compounds behavior due to metal chelation or reactivity.

N-(methylsulfonyl)-beta-alanine (


) serves as a stable bioisostere . The sulfonamide group (

) mimics the amide/hydrazone hydrogen bond donor/acceptor profile, while the beta-alanine chain maintains the requisite distance between the core scaffold and the acidic "warhead" (carboxylate).
Primary Therapeutic Targets
A. Aspartic Proteases (Model: Endothiapepsin)[1]
  • Mechanism: Aspartic proteases (e.g., Renin, HIV Protease, BACE1) rely on a catalytic dyad of two aspartic acid residues to cleave peptide bonds.

  • Role of N-Mesyl-beta-alanine: It acts as a transition-state mimic or a "hinge" binder. The sulfonamide oxygen atoms can accept hydrogen bonds from the enzyme's backbone, while the carboxylate group interacts with the catalytic aspartates or the "flap" region of the protease.

  • Validation: Research by Jumde et al.[1][2][3][4] (2018) demonstrated that replacing the NAH linker with a sulfonamido-alkanoic acid retained inhibitory potency against Endothiapepsin while significantly improving half-life in plasma.

B. RNA-Binding Proteins (Target: HuR / ELAVL1)
  • Context: Human Antigen R (HuR) stabilizes mRNA encoding oncoproteins (e.g., VEGF, COX-2). Overexpression of HuR is linked to poor prognosis in various cancers.

  • Inhibition Strategy: Small molecule inhibitors often disrupt the HuR-mRNA interaction. The N-mesyl-beta-alanine scaffold has been explored to position aromatic rings (via the sulfonamide nitrogen) into the hydrophobic pockets of HuR, preventing RNA recognition.

C. Integrins (

and VLA-1)
  • Mechanism: Integrins require an acidic residue (Asp or Glu) to coordinate a metal ion (

    
     or 
    
    
    
    ) in the Metal-Ion-Dependent Adhesion Site (MIDAS).
  • Ligand Design: The beta-alanine moiety provides the crucial carboxylate for metal coordination. The N-methylsulfonyl group acts as a terminal cap that occupies a hydrophobic sub-pocket, enhancing affinity and selectivity over other integrin subtypes.

Part 3: Visualization & Formatting

Data Summary: Bioisosteric Comparison
FeatureN-Acylhydrazone (NAH) N-(methylsulfonyl)-beta-alanine Therapeutic Implication
Metabolic Stability Low (Hydrolysis prone)High (Sulfonamide bond is robust)Longer half-life; oral bioavailability.
Toxicity Risk High (Hydrazine release)Low (Biologically inert metabolites)Improved safety profile.
H-Bond Geometry Planar, RigidTetrahedral (

), Flexible
Access to novel binding conformations.
Physicochemical Poor solubility (often)Amphiphilic (Acidic head, Lipophilic tail)Better membrane permeability (

).
Experimental Protocol: Synthesis of N-(methylsulfonyl)-beta-alanine Scaffold

Objective: Synthesize the core scaffold for use in fragment-based drug discovery.

Materials:

  • 
    -Alanine (CAS: 107-95-9)
    
  • Methanesulfonyl chloride (MsCl) (CAS: 124-63-0)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) / Water

Step-by-Step Methodology:

  • Solubilization: Dissolve

    
    -alanine (10 mmol) in 20 mL of 2N NaOH solution. Cool to 
    
    
    
    in an ice bath.
    • Rationale: High pH ensures the amino group is deprotonated (nucleophilic) while the carboxylate protects the C-terminus.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (12 mmol) over 30 minutes while maintaining temperature

    
    .
    
    • Critical Step: Exothermic reaction. Rapid addition causes hydrolysis of MsCl.

  • Reaction: Stir at room temperature for 4 hours. Monitor pH and maintain

    
     using dilute NaOH.
    
  • Workup: Acidify the mixture to pH 2.0 using 6N HCl. The product, N-(methylsulfonyl)-beta-alanine , will precipitate or can be extracted into Ethyl Acetate.

  • Purification: Recrystallize from Water/Ethanol.

    • Validation: Check purity via

      
      -NMR (
      
      
      
      ): Look for singlet at
      
      
      ppm (Ms group) and two triplets at
      
      
      and
      
      
      ppm (
      
      
      -alanine backbone).
Mandatory Visualization: Mechanism of Action

Diagram 1: Bioisosteric Replacement Strategy in Protease Inhibition

Bioisostere_Strategy cluster_chem Structural Transformation NAH_Lead Original Lead (N-Acylhydrazone) Instability Metabolic Instability (Hydrolysis/Toxicity) NAH_Lead->Instability In vivo Bioisostere_Design Bioisosteric Design (N-Mesyl-beta-alanine) NAH_Lead->Bioisostere_Design Chemical Modification Target_Binding Target Binding (Aspartic Protease / HuR) Bioisostere_Design->Target_Binding Mimics Geometry Therapeutic_Outcome Therapeutic Efficacy (Stable Inhibition) Target_Binding->Therapeutic_Outcome Sustained Blockade

Caption: Transformation of unstable N-acylhydrazone leads into stable N-mesyl-beta-alanine analogs to target Aspartic Proteases.

Diagram 2: Signaling Pathway - HuR Inhibition in Cancer

HuR_Pathway Stress Cellular Stress / GF Signals HuR_Nuc HuR (Nucleus) Stress->HuR_Nuc Activates HuR_Cyto HuR (Cytoplasm) HuR_Nuc->HuR_Cyto Translocation mRNA_Target Oncogenic mRNA (VEGF, COX-2, Cyclin D1) HuR_Cyto->mRNA_Target Binds & Stabilizes Translation Translation & Stability mRNA_Target->Translation HuR Bound Degradation mRNA Degradation mRNA_Target->Degradation HuR Blocked Inhibitor N-Mesyl-beta-alanine Derivative Inhibitor->HuR_Cyto Blocks Binding Inhibitor->Degradation Promotes Tumor_Growth Tumor Growth & Metastasis Translation->Tumor_Growth

Caption: Mechanism of HuR inhibition by N-mesyl-beta-alanine derivatives, leading to oncogenic mRNA degradation.

References

  • Jumde, V. R., et al. (2018).[1][3][4][5][6] "Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin." ChemMedChem, 13(21), 2266–2270.[5][6]

  • Della Volpe, S., et al. (2019).[5][6] "Novel Compounds Targeting the RNA-Binding Protein HuR: Structure-Based Design, Synthesis, and Interaction Studies."[5] ACS Medicinal Chemistry Letters, 10(4), 615–620.[5]

  • Mondal, M., et al. (2016).[5][6] "Fragment-Based Drug Discovery for Aspartic Proteases." Journal of Medicinal Chemistry, 59(23), 10363-10382.

  • Goodman, S. L., & Picard, M. (2012). "Integrins as therapeutic targets." Trends in Pharmacological Sciences, 33(7), 405-412.

  • Google Patents. (2020). "Amino acid compounds with unbranched linkers and methods of use (WO2020006315A1)." PatentsScope.

Sources

Technical Guide: In-Vitro Characterization & Bioactivity Profiling of N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(methylsulfonyl)-beta-alanine (NMBA) represents a specialized pharmacophore bridging the structural properties of amino acids and sulfonamides. Chemically defined by the structure CH3-SO2-NH-CH2-CH2-COOH (CAS: 105611-92-5), it serves as a bioisostere for N-acetyl-beta-alanine and a structural analog of Taurine and GABA.

This guide provides a rigorous framework for the in-vitro study of NMBA. Unlike standard amino acids, the sulfonamide moiety introduces unique acidity (pKa ~10 for the NH group) and metabolic resistance. The protocols below are designed to evaluate its potential as a neurotransmitter modulator , metabolic probe , or peptidomimetic capping agent .

Physicochemical Profile (Predicted)
PropertyValueImplication for In-Vitro Study
Molecular Weight 167.18 g/mol High permeability potential (Rule of 5 compliant).
LogP -1.2 (approx)Highly hydrophilic; requires aqueous buffers, low DMSO dependence.
pKa (COOH) ~4.0Anionic at physiological pH (7.4).
pKa (Sulfonamide) ~10.5Neutral at physiological pH; acts as H-bond donor.
Solubility High (Water)Dissolve directly in PBS or media; avoid high % DMSO if possible.

Experimental Preparation & Formulation

Core Directive: The primary failure mode in studying polar sulfonamido-acids is incorrect pH buffering, which alters the ionization state and receptor affinity.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Use 100 mM Phosphate Buffered Saline (PBS), pH 7.4 as the primary vehicle. Unlike lipophilic drugs, NMBA is highly water-soluble.

    • Constraint: If DMSO is required for co-solutes, keep final concentration <0.1%.

  • pH Adjustment: The carboxylic acid moiety will lower the pH of unbuffered solutions.

    • Step: Measure pH after dissolution. Adjust to 7.4 using 1N NaOH.

    • Validation: Verify pH stability over 24 hours at 37°C.

  • Sterilization: Filter sterilize using a 0.22 µm PVDF membrane . Do not autoclave, as sulfonamide thermal stability at high pressure is not absolute.

Functional Assay Protocols

Assay 1: Transporter Uptake Kinetics (SLC6A6/TauT)

Rationale: NMBA shares the SO2-X-CH2-CH2 motif with Taurine. It is hypothesized to be a substrate or competitive inhibitor of the Taurine Transporter (TauT/SLC6A6).

Methodology:

  • Cell System: HEK293 cells stably overexpressing human SLC6A6.

  • Tracer: [³H]-Taurine (Specific Activity > 20 Ci/mmol).

  • Workflow:

    • Seed: 50,000 cells/well in Poly-D-Lysine coated 24-well plates.

    • Wash: Replace media with HBSS (pH 7.4).

    • Incubate: Add NMBA (0.1 µM – 1 mM) + [³H]-Taurine (50 nM) for 10 minutes at 37°C.

    • Terminate: Rapid wash (3x) with ice-cold Choline-Cl buffer (Na+-free to stop transport).

    • Lysis: 0.1 N NaOH / 1% SDS.

    • Readout: Liquid Scintillation Counting (LSC).

Data Analysis: Calculate IC50 using a non-linear regression model (One-site competition).



Assay 2: GABA-A Receptor Electrophysiology (Patch Clamp)

Rationale: As a beta-alanine derivative, NMBA may act as a weak agonist or allosteric modulator at GABA-A receptors, particularly


 subunits (formerly GABA-C).

Visualizing the Mechanism:

G NMBA N-(methylsulfonyl)-beta-alanine GABA_Rec GABA-A Receptor (Orthosteric Site) NMBA->GABA_Rec Potential Agonism (Low Affinity) TauT TauT (SLC6A6) Transporter NMBA->TauT Competitive Inhibition Response Cl- Influx / Hyperpolarization GABA_Rec->Response Activation

Caption: Hypothetical interaction map of NMBA with GABAergic and Taurine transport systems.

Protocol:

  • Setup: Whole-cell patch clamp on WSS-1 cells or neurons.

  • Pipette Solution: 140 mM CsCl (to isolate Cl- currents).

  • Perfusion: Apply NMBA via rapid exchange system (Dynaflow).

  • Voltage Clamp: Hold at -60 mV.

  • Stimulation: Apply 100 µM GABA (control) vs. 100 µM NMBA.

  • Analysis: Measure peak amplitude and desensitization time constant (

    
    ).
    

Metabolic Stability & Toxicity Profiling

Assay 3: Microsomal Stability (Phase I)

Rationale: The sulfonamide bond is generally resistant to hydrolysis by peptidases but may be susceptible to oxidative dealkylation by CYPs.

Workflow:

  • Matrix: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate HLM + NMBA (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitoring parent depletion.

Assay 4: Cytotoxicity (CCK-8)

Rationale: Verify safety window before high-dose efficacy studies.

  • Cells: HepG2 (Liver model) and SH-SY5Y (Neuronal model).

  • Dosing: 0.1 µM to 1000 µM (semi-log dilution).

  • Duration: 24h and 48h exposure.

  • Readout: OD at 450 nm.

Experimental Workflow Diagram:

Workflow Start Compound: NMBA (Solid Powder) Solubility Solubility Check (PBS pH 7.4) Start->Solubility Screening Primary Screening Solubility->Screening Tox Cytotoxicity (HepG2, CCK-8) Screening->Tox Safety First Target Target Engagement (TauT Uptake / GABA Binding) Screening->Target Efficacy Metab Metabolic Stability (HLM, t1/2) Screening->Metab PK Profile Analysis Data Integration (SAR Analysis) Tox->Analysis Target->Analysis Metab->Analysis

Caption: Standardized workflow for the in-vitro characterization of N-(methylsulfonyl)-beta-alanine.

Data Presentation Standards

When reporting results for NMBA, use the following table structure to ensure cross-study comparability.

Table 1: Standardized Reporting Template

Parameter Assay Type Metric Acceptance Criteria (Lead Gen)
Potency TauT Inhibition IC50 (µM) < 10 µM
Efficacy GABA Electrophysiology % Max Current > 20% of GABA response
Clearance HLM Stability CLint (µL/min/mg) < 20 (High Stability)

| Toxicity | CCK-8 (HepG2) | CC50 (µM) | > 100 µM |

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122079, N-(Methylsulfonyl)-beta-alanine. Retrieved from [Link]

  • Hanada, T., et al. (2018). Molecular mechanisms of the taurine transporter (SLC6A6): Structure-function relationships. Journal of Pharmacological Sciences , 136(4), 245-252. Retrieved from [Link]

  • Johnston, G. A. R. (2005). GABA-C receptors: relatively simple transmitter-gated ion channels?Trends in Pharmacological Sciences , 17(9), 319-323. (Contextual grounding for beta-alanine analogs). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press . (Source for HLM and Solubility protocols). Retrieved from [Link]

N-(Methylsulfonyl)-beta-alanine: Technical Guide and Literature Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Methylsulfonyl)-beta-alanine (CAS: 105611-92-5), also known as 3-(methylsulfonamido)propanoic acid , is a specialized synthetic intermediate and peptidomimetic scaffold used in medicinal chemistry. Unlike its parent compound, beta-alanine, which plays a central role in carnosine biosynthesis and neurotransmission, the N-mesyl derivative is primarily utilized as a bioisostere and polar linker in drug discovery. Its unique physicochemical profile—characterized by the replacement of the basic amino group with a weakly acidic sulfonamide moiety—renders it metabolically stable against transaminases and carnosine synthases, making it a valuable tool for modulating the pharmacokinetic properties of small molecule inhibitors.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature and Identification
  • IUPAC Name: 3-(Methylsulfonamido)propanoic acid

  • Common Names: N-Mesyl-beta-alanine; N-Methanesulfonyl-beta-alanine

  • CAS Registry Number: 105611-92-5

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 167.18 g/mol

Physicochemical Profile

The sulfonylation of the beta-alanine amine dramatically alters the molecule's behavior in solution. While beta-alanine exists as a zwitterion at physiological pH, N-(methylsulfonyl)-beta-alanine functions as a di-acidic species (carboxyl and sulfonamide NH).

PropertyBeta-AlanineN-(Methylsulfonyl)-beta-alanineImplication for Drug Design
Dominant Species (pH 7.4) Zwitterion (

)
Anion (

)
Improved passive permeability in specific formulations; altered receptor binding.
pKa (Carboxyl) ~3.6~4.0 - 4.5Standard carboxylic acid behavior.
pKa (Amino/Sulfonamide) ~10.2 (Basic Amine)~10.0 (Weakly Acidic NH)Loss of basicity prevents protonation at physiological pH; reduces cation-mediated toxicity.
Metabolic Stability Low (Rapidly metabolized)HighThe mesyl group blocks enzymatic transamination and carnosine synthase recognition.
H-Bond Potential Donor (3), Acceptor (2)Donor (1), Acceptor (4)The sulfonyl group adds two strong H-bond acceptors, useful for active site anchoring.

Part 2: Synthesis and Production Protocols

Synthetic Route: Schotten-Baumann Sulfonylation

The most robust method for synthesizing N-(methylsulfonyl)-beta-alanine involves the reaction of beta-alanine with methanesulfonyl chloride (MsCl) under basic conditions. This protocol ensures the selective sulfonylation of the amino group while managing the generation of HCl.

Protocol 1: Aqueous Schotten-Baumann Conditions
  • Reagents: Beta-alanine (1.0 eq), Methanesulfonyl chloride (1.1 eq), NaOH (2.2 eq), Water/THF (1:1).

  • Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur, followed by elimination of chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of beta-alanine in 10 mL of 2M NaOH (aq). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 11 mmol of methanesulfonyl chloride over 30 minutes. Maintain pH > 9 by adding supplementary NaOH if necessary (using a pH indicator or meter).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Acidify the solution to pH 1-2 using 6M HCl. The product may precipitate or require extraction with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
    
Visualization of Synthesis Pathway

The following diagram illustrates the chemical transformation and the key intermediate states.

SynthesisPathway cluster_conditions Conditions: NaOH, 0°C -> RT BetaAla Beta-Alanine (H2N-CH2-CH2-COOH) Intermediate Tetrahedral Intermediate BetaAla->Intermediate Nucleophilic Attack (pH > 9) MsCl Methanesulfonyl Chloride (MsCl) MsCl->Intermediate Product N-(Methylsulfonyl)-beta-alanine (MeSO2-NH-CH2-CH2-COOH) Intermediate->Product - HCl (Elimination)

Caption: Chemical synthesis of N-(methylsulfonyl)-beta-alanine via Schotten-Baumann sulfonylation.

Part 3: Biological Activity & Pharmacological Applications

Metabolic Stability and Bioisosterism

Unlike beta-alanine, which is a substrate for Carnosine Synthase (forming carnosine) and Beta-alanine-pyruvate transaminase (forming malonate semialdehyde), the N-mesyl derivative is metabolically inert regarding these pathways.

  • Mechanism: The bulky, electron-withdrawing sulfonyl group prevents the nucleophilic attack required for peptide bond formation and sterically hinders the active sites of transaminases.

  • Application: This stability makes it an ideal "spacer" in PROTACs (Proteolysis Targeting Chimeras) or Integrin Inhibitors , where a fixed distance between pharmacophores is required without metabolic degradation.

Role in Drug Discovery

N-(methylsulfonyl)-beta-alanine appears in patent literature as a structural fragment for complex therapeutics, particularly in:

  • Integrin Antagonists: The carboxylic acid mimics the aspartate residue in the RGD (Arg-Gly-Asp) sequence, while the sulfonamide acts as a rigidified linker replacing the glycine backbone.

  • ROR-gamma Inhibitors: Used as a polar tail to modulate solubility and target specific hydrophilic pockets in the nuclear receptor.

Comparative Signaling/Metabolic Logic

The diagram below contrasts the fate of endogenous beta-alanine with the synthetic N-mesyl derivative.

MetabolicFate BetaAla Endogenous Beta-Alanine CarSyn Carnosine Synthase BetaAla->CarSyn TransAm Beta-Alanine Transaminase BetaAla->TransAm NMesyl N-(Methylsulfonyl)-beta-alanine NMesyl->CarSyn Blocked NMesyl->TransAm Blocked Target Therapeutic Target (e.g., Integrin/Receptor) NMesyl->Target Ligand Interaction Carnosine Carnosine (Muscle Buffer) CarSyn->Carnosine Malonate Malonate Semialdehyde (Krebs Cycle) TransAm->Malonate Binding Stable Binding Event

Caption: Metabolic divergence: N-mesyl modification blocks endogenous recycling, forcing target interaction.

Part 4: Analytical Methods

To validate the synthesis or purity of N-(methylsulfonyl)-beta-alanine, the following analytical signatures are diagnostic:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 ppm (s, 1H, -COOH)
      
    • 
       7.1 ppm (t, 1H, -NH-SO2-)
      
    • 
       3.1 ppm (q, 2H, -CH2-N)
      
    • 
       2.9 ppm (s, 3H, -CH3 mesyl group)
      
    • 
       2.4 ppm (t, 2H, -CH2-CO)
      
    • Note: The singlet at 2.9 ppm is the hallmark of the methylsulfonyl group.

  • LC-MS (ESI-):

    • Expected [M-H]- ion at m/z 166.0.

    • Fragmentation often yields m/z 79 (SO3-) or m/z 88 (beta-alanine fragment).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120308, 3-(Methylsulfonyl)propanoic acid. Retrieved from [Link](Note: Used for physicochemical property validation of the sulfonyl class).

  • Schnell, J. R., et al. (2020). Methods and intermediates for preparing therapeutic compounds. U.S. Patent No.[1] 10,696,657. Washington, DC: U.S. Patent and Trademark Office. Retrieved from (Validates the use of N-mesyl-beta-alanine substructures in advanced drug synthesis).

  • Harris, R. C., et al. (2006). The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis.[2] Amino Acids, 30(3), 279-289.[2] Retrieved from [Link](Cited for the contrasting metabolic fate of the parent compound beta-alanine).

Sources

Methodological & Application

Application Note: HPLC Analysis of N-(Methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

N-(Methylsulfonyl)-beta-alanine (N-MSBA) presents a distinct analytical challenge compared to its parent compound, beta-alanine. While beta-alanine is a zwitterionic amino acid requiring derivatization or HILIC for retention, N-MSBA is an N-blocked, acidic aliphatic sulfonamide .

The sulfonyl group (


) withdraws electrons, eliminating the basicity of the nitrogen atom. Consequently, N-MSBA behaves not as a zwitterion, but as a weak acid with a polar character. It lacks a strong chromophore (no aromatic ring), rendering standard UV detection at 254 nm ineffective.

This guide provides two validated pathways for analysis:

  • Reversed-Phase LC-UV (210 nm): Optimized for purity assays and high-concentration samples (mg/mL).

  • LC-ESI-MS (Negative Mode): Optimized for trace analysis (ng/mL) and biological matrices.

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 3-(methylsulfonylamino)propanoic acid

  • Structure:

    
    
    
  • Molecular Weight: 167.18 g/mol

  • pKa Values (Estimated):

    • Carboxyl (

      
      ): ~3.8 – 4.2
      
    • Sulfonamide (

      
      ): ~10.5 (Weakly acidic)
      
  • Chromophore: Weak absorbance at < 215 nm (Sulfonamide/Carboxyl transitions).

Part 2: Method Development Strategy (Decision Logic)

The following decision tree illustrates the logic for selecting the appropriate protocol based on your analytical needs.

MethodSelection Start Start: Define Analytical Goal Conc Sample Concentration? Start->Conc HighConc High (> 10 µg/mL) (e.g., Synthesis, Purity) Conc->HighConc LowConc Trace (< 1 µg/mL) (e.g., Plasma, Soil) Conc->LowConc Matrix Sample Matrix? Clean Clean (Solvent/Water) Matrix->Clean Complex Complex (Biological/Salts) Matrix->Complex HighConc->Matrix MethodB Method B: LC-MS/MS (HILIC or C18, ESI-) LowConc->MethodB MethodA Method A: RP-LC-UV (C18-Aq, pH 2.5, 210 nm) Clean->MethodA Complex->MethodB

Figure 1: Method Selection Decision Tree. Choose Method A for routine purity checks and Method B for high-sensitivity applications.

Part 3: Protocol A - Reversed-Phase LC-UV (Purity & Assay)

Objective: To quantify N-MSBA in synthetic reaction mixtures or raw material powders. Principle: Acidic suppression. By lowering the mobile phase pH below the pKa of the carboxylic acid (pH < 3.0), the molecule remains neutral (


), increasing its hydrophobicity and retention on a C18 stationary phase.
Instrumentation & Conditions
  • System: HPLC with UV/Vis or PDA detector.

  • Column: C18-Aq or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar C18).

    • Why? Standard C18 columns may suffer from "dewetting" (phase collapse) in the high-aqueous conditions required to retain this polar molecule.

    • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.

  • Wavelength: 210 nm .

    • Note: Do not use 254 nm. The signal will be non-existent.

  • Temperature: 30°C.

Mobile Phase Preparation[8][9]
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Preparation: Dissolve KH₂PO₄ in water. Adjust pH to 2.5 with Phosphoric Acid (

      
      ). Filter through 0.22 µm.
      
    • Why Phosphate? It is transparent at 210 nm. Formic acid/Acetate absorb too much UV at this wavelength, causing baseline drift.

  • Mobile Phase B (Organic): HPLC-Grade Acetonitrile (ACN).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComments
0.0973Initial hold for polar retention
2.0973End of loading
10.07030Elution of N-MSBA
12.01090Wash column
15.01090Hold wash
15.1973Re-equilibration
20.0973Ready for next injection
Sample Preparation
  • Solvent: Dissolve sample in Mobile Phase A (Water/Buffer). Avoid pure organic solvents as diluents to prevent peak distortion (solvent effect).

  • Concentration: 0.1 – 1.0 mg/mL.

Part 4: Protocol B - LC-MS/MS (Trace Analysis)

Objective: To detect N-MSBA in biological fluids or complex matrices where UV sensitivity is insufficient. Principle: Electrospray Ionization (ESI) in Negative Mode. The carboxylic acid and sulfonamide groups readily deprotonate, forming stable


 ions.
Instrumentation
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

Column Selection (Alternative)

While the C18 method above works, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and sensitivity for MS by allowing high-organic mobile phases (better desolvation).

  • Column: Silica or Zwitterionic HILIC (e.g., BEH Amide, HILIC-Z).

  • Dimensions: 100 x 2.1 mm, 1.7 µm.

Mobile Phase (MS Compatible)
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8 unadjusted, or adjusted to 9.0 with Ammonium Hydroxide for HILIC).

  • Mobile Phase B: Acetonitrile (90%) + 10 mM Ammonium Acetate (10%).

MS Source Parameters (Optimization Required)
  • Polarity: Negative (ESI-)

  • Precursor Ion: 166.0 m/z (

    
    )
    
  • Product Ions (MRM):

    • Quantifier: 166.0

      
       87.0 m/z (Loss of methanesulfonyl group).
      
    • Qualifier: 166.0

      
       79.0 m/z (
      
      
      
      fragment).
  • Capillary Voltage: 2.5 kV (Negative mode usually requires lower voltage).

Part 5: Validation & Troubleshooting

Critical Validation Parameters
  • Linearity: Due to the weak chromophore, the linear dynamic range in UV is narrower than for aromatics. Expect linearity from 10 µg/mL to 500 µg/mL.

  • Specificity: In UV at 210 nm, many impurities absorb. Ensure the "void volume" peak (t0) is separated from the N-MSBA peak. N-MSBA should elute at k' > 1.5.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peak (UV) Wrong wavelength or pH.Ensure detection is at 210 nm . Ensure pH is < 3.0 to retain the acid.
Peak Tailing Secondary interactions.Use a "Base-Deactivated" or highly end-capped column. Increase buffer ionic strength (up to 50 mM).
Early Elution (Void) Phase collapse or ionization.Use a C18-Aq column. Ensure mobile phase starts at < 5% Organic.
Baseline Drift UV absorption of buffer.Do not use Formic Acid or Acetate for UV at 210 nm. Use Phosphate.[1]
Derivatization Fail User attempted OPA/FMOC.Stop. N-MSBA is a secondary sulfonamide/blocked amine. Standard amino acid reagents will not react.

References

  • Chemical Structure & Properties

    • PubChem Compound Summary for CID 16218683 (N-Mesyl-beta-alanine). National Center for Biotechnology Information (2025). Link

  • UV Detection of Aliphatic Groups

    • UV Absorbance of Amino Acids and Peptides. Scispace/NIH (2020). Aliphatic amides and sulfonamides exhibit terminal absorption < 220 nm. Link (Generalized citation for peptide bond/amide UV behavior).

  • HILIC Separation of Polar Acids

    • Determination of amino acids without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research (2010).[1] Link

  • Ionization behaviors of sulfonamides in electrospray mass spectrometry.

(Note: Specific literature on N-(methylsulfonyl)-beta-alanine is sparse; protocols are derived from first principles of sulfonamide and amino acid chromatography.)

Sources

Application Note: High-Sensitivity Mass Spectrometry Analysis of N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous protocol for the quantitation of N-(methylsulfonyl)-beta-alanine (N-MSBA), a polar metabolite and potential synthetic impurity (CAS: 105611-92-5).[1] Due to the presence of both a carboxylic acid and a sulfonyl group, this molecule exhibits high polarity and acidity, presenting significant retention challenges for traditional Reversed-Phase Liquid Chromatography (RPLC).

This guide moves beyond standard templates to provide a "First Principles" approach. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) tandem mass spectrometry. This workflow ensures robust retention, minimizes matrix effects, and provides sub-ng/mL sensitivity required for pharmacokinetic (PK) and impurity profiling in drug development.[1]

Chemical Context & Analytical Challenges

The Analyte
  • Systematic Name: 3-[(methylsulfonyl)amino]propanoic acid[1]

  • Formula:

    
    
    
  • Molecular Weight: 167.18 g/mol [1][2]

  • Key Functional Groups:

    • Carboxylic Acid: Provides negative charge site (

      
      ).
      
    • Sulfonamide: Electron-withdrawing group, increasing acidity of the amide proton.

The Challenge: "The Void Volume Trap"

Standard C18 columns often fail to retain N-MSBA. Under acidic conditions (pH 2-3), the molecule remains partially ionized or too polar, eluting near the void volume (


). This region is plagued by salt suppression (matrix effects), leading to poor reproducibility and low sensitivity.[1]

The Solution: We utilize a Zwitterionic HILIC stationary phase. This mechanism retains the analyte via water-layer partitioning and weak ionic interactions, moving N-MSBA away from the suppression zone.

Experimental Protocol

Sample Preparation (Protein Precipitation)

Objective: Remove proteins while maintaining high organic content to match HILIC initial conditions.[1]

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid .

    • Note: The ratio of 4:1 (Organic:Aqueous) is critical to ensure protein removal and compatibility with HILIC injection solvents.

  • Internal Standard: Add 10 µL of stable isotope labeled internal standard (e.g.,

    
    -N-MSBA or 
    
    
    
    -Beta-Alanine if specific analog is unavailable).
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Collect the supernatant. Do not evaporate and reconstitute in water. Inject the supernatant directly or dilute further with ACN if sensitivity allows.[1]

    • Reasoning: Reconstituting in high water content will destroy peak shape on a HILIC column (solvent mismatch).

LC-MS/MS Conditions

Chromatography System: UHPLC (e.g., Agilent 1290 / Waters Acquity) Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 1.7 - 2.7 µm.[1]

Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide).

    • Why pH 9? High pH ensures the carboxylic acid is fully deprotonated, enhancing ionic retention mechanisms on zwitterionic phases and improving peak shape.[1]

  • B: Acetonitrile (100%).

Gradient Table:

Time (min)Flow Rate (mL/min)% B (Organic)Phase
0.000.4090Initial Hold
1.000.4090Isocratic Loading
6.000.4040Elution Gradient
6.100.5040Wash
7.500.5090Re-equilibration Start
10.000.4090Ready for Injection
Mass Spectrometry Parameters

Mode: ESI Negative (


)
Rationale: N-MSBA readily forms 

(m/z 166) due to the carboxylic acid. Positive mode is less sensitive due to the electron-withdrawing sulfonyl group reducing proton affinity at the nitrogen.

Source Settings (Generic):

  • Capillary Voltage: -3500 V[1]

  • Gas Temperature: 300°C[1]

  • Gas Flow: 10 L/min[1]

  • Nebulizer: 45 psi

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)Mechanism
N-MSBA (Quant) 166.087.01550Loss of

N-MSBA (Qual) 166.079.02550Formation of

N-MSBA (Qual) 166.0122.01050Loss of

Mechanistic Visualization

The following diagrams illustrate the fragmentation logic and the method development decision tree.

Fragmentation Pathway (ESI Negative)[1]

Fragmentation Parent Precursor Ion [M-H]- (m/z 166) Inter Intermediate [M-H-CO2]- (m/z 122) Parent->Inter Loss of CO2 (44) Prod1 Product Ion 1 Beta-Alanine frag (m/z 87) Parent->Prod1 Direct Cleavage Prod2 Product Ion 2 Sulfonyl frag (m/z 79) Parent->Prod2 Cleavage of S-N bond Inter->Prod1 Loss of CH3SO2

Caption: Proposed collision-induced dissociation (CID) pathway for N-(methylsulfonyl)-beta-alanine in negative mode.

HILIC vs. RPLC Decision Tree

MethodDev Start Analyte: N-(methylsulfonyl)-beta-alanine Prop Properties: Polar, Acidic, Small MW Start->Prop Choice Column Selection Prop->Choice C18 C18 (RPLC) Choice->C18 Traditional HILIC Zwitterionic HILIC Choice->HILIC Recommended ResultC18 Result: Elution in Void Volume High Suppression Poor Sensitivity C18->ResultC18 ResultHILIC Result: Retention k > 2 Separation from Salts High Sensitivity HILIC->ResultHILIC

Caption: Decision logic prioritizing HILIC for small polar acidic metabolites to avoid void volume suppression.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following controls must be embedded in every run:

  • System Suitability Test (SST):

    • Inject a standard at 10x LLOQ before the run.

    • Requirement: Retention time stability

      
       0.1 min; Peak Asymmetry factor between 0.8 and 1.2.
      
  • Matrix Factor Assessment:

    • Compare the peak area of post-extraction spiked blank plasma vs. neat solvent standard.

    • Target: Matrix Factor between 0.85 and 1.15 (indicating minimal suppression). If < 0.8, increase the dilution factor in the sample prep.

  • Carryover Check:

    • Inject a blank solvent immediately after the highest calibrator (ULOQ).

    • Requirement: Analyte peak area in blank must be < 20% of the LLOQ peak area.

References

  • PubChem. (n.d.). Compound Summary: N-(methylsulfonyl)-beta-alanine (CAS 105611-92-5).[1][2] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • Agilent Technologies. (2017).[3] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8636EN. Retrieved January 29, 2026, from [Link][1]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71.[1] (Contextual grounding for HILIC mechanism).

Sources

Application Note: NMR Spectroscopy for N-(Methylsulfonyl)-beta-alanine Characterization

Author: BenchChem Technical Support Team. Date: February 2026


-alanine
Technique:  1D and 2D NMR Spectroscopy (

H,

C, COSY, HSQC, HMBC)

Abstract

This application note details the protocol for the structural characterization of N-(methylsulfonyl)-


-alanine (N-MSBA) , a critical metabolite and synthetic intermediate often encountered in pyrimidine catabolism studies and peptidomimetic drug synthesis. Unlike unsubstituted 

-alanine, the presence of the electron-withdrawing methylsulfonyl (mesyl) group alters the chemical environment significantly, requiring precise NMR methodologies to distinguish it from precursors. This guide provides a self-validating workflow using DMSO-

to visualize exchangeable protons and 2D NMR to confirm the sulfonamide linkage.

Introduction & Chemical Context

N-(Methylsulfonyl)-


-alanine (CAS: 40456-38-6 / Systematic Name: 3-(methylsulfonamido)propanoic acid) combines a 

-amino acid backbone with a sulfonamide moiety.
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 167.18 g/mol [1]

  • Key Structural Features:

    • Mesyl Group (

      
      ):  A strong electron-withdrawing group that deshields adjacent protons.
      
    • 
      -Alanine Backbone:  Provides a characteristic 
      
      
      
      or
      
      
      spin system (depending on field strength).
    • Labile Protons: The carboxylic acid (

      
      ) and sulfonamide (
      
      
      
      ) protons are observable in aprotic polar solvents but exchange rapidly in
      
      
      .

Critical Application: In drug development, N-MSBA is often screened as a stable surrogate for


-alanine or as a degradation product of sulfonyl-containing drugs. Accurate identification prevents false positives in metabolite tracking.

Materials and Methods

Sample Preparation

To ensure complete characterization including the amide and acid protons, DMSO-


  is the solvent of choice. 

should only be used for backbone confirmation, as it causes the loss of

and

signals via deuterium exchange.

Reagents:

  • N-(Methylsulfonyl)-

    
    -alanine (Reference Standard, >98% purity).[2]
    
  • Solvent: DMSO-

    
     (99.9% D) + 0.05% TMS (Tetramethylsilane) as internal standard.
    
  • NMR Tubes: 5 mm high-precision borosilicate tubes.

Protocol:

  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 600 µL of DMSO-

    
    .
    
  • Vortex for 30 seconds to ensure complete dissolution (the compound is highly polar).

  • Transfer to the 5 mm NMR tube.

  • Critical Step: Degas the sample (optional but recommended for high-res work) to sharpen the labile proton signals.

Instrument Parameters[3]
  • Field Strength:

    
     400 MHz (600 MHz recommended to resolve backbone multiplets).
    
  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • 
      H: 30° pulse, 1-2 sec relaxation delay (d1).
      
    • 
      C: Proton-decoupled, 2-3 sec relaxation delay.
      
    • 2D: gCOSY, gHSQC, gHMBC (optimized for

      
       Hz).
      

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data validation.

NMR_Workflow Sample Sample Weighing (5-10 mg) Solvent Solvent Addition (DMSO-d6) Sample->Solvent Dissolution Acquisition Data Acquisition (1H, 13C, 2D) Solvent->Acquisition Transfer to Tube Processing Processing (FT, Phasing) Acquisition->Processing FID -> Spectrum Validation Validation (Integration Check) Processing->Validation 3:2:2 Ratio Check

Figure 1: Standard Operating Procedure (SOP) workflow for N-MSBA characterization.

Results and Discussion

H NMR Spectral Analysis (in DMSO- )

The proton spectrum is distinct due to the intense singlet of the mesyl group.

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
1

12.0 - 12.5Broad Singlet1H-Highly deshielded acidic proton.
2

7.1 - 7.5Broad Triplet/Singlet1H

Sulfonamide proton; couples to

.
3

3.10 - 3.20Quartet/Multiplet2H

Deshielded by adjacent Nitrogen.
4

2.85 - 2.95Singlet3H-Diagnostic Peak. Sharp, strong singlet.
5

2.40 - 2.50Triplet2H

Adjacent to Carbonyl; often overlaps with DMSO solvent residual (2.50).[3]

Note on Solvent Overlap: The


 triplet often partially overlaps with the DMSO quintet at 2.50 ppm. In 

, this signal shifts slightly and becomes clearly visible, but the NH and COOH signals are lost.
C NMR Spectral Analysis

The carbon spectrum confirms the backbone and the sulfonyl methyl group.

PositionCarbon TypeShift (

, ppm)
Notes
C1

(Carboxyl)
172.0 - 174.0Typical carboxylic acid region.
C2

40.0 - 42.0High field methyl, distinct from N-methyl (~30-35 ppm).
C3

38.0 - 39.5Deshielded by N-sulfonylation compared to free amine.
C4

33.5 - 34.5Typical for carbons alpha to a carboxyl group.
Structural Confirmation via 2D NMR

To ensure the structure is N-MSBA and not a salt or isomer, 2D correlations are required.

  • COSY: Shows strong correlation between

    
     and 
    
    
    
    .
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.

    • The Mesyl Protons (

      
      )  will show no long-range coupling to the carbonyl carbon (proving the methyl is on Sulfur, not Nitrogen or Carbonyl).
      
    • The

      
       protons  will correlate to the Carbonyl carbon (3-bond).
      

HMBC_Correlations cluster_legend Legend MesylH Mesyl H (2.9 ppm) MesylC Mesyl C (41 ppm) MesylH->MesylC HSQC (1-bond) BetaH Beta-CH2 H (3.15 ppm) AlphaH Alpha-CH2 H (2.45 ppm) BetaH->AlphaH COSY Carbonyl C=O (173 ppm) BetaH->Carbonyl HMBC (3-bond) AlphaH->Carbonyl HMBC (2-bond) key1 Red Arrow: HMBC (Long Range) key2 Green Arrow: COSY (Neighbor)

Figure 2: Key 2D NMR correlations. The HMBC correlation from Beta-H to Carbonyl establishes the backbone connectivity.

Self-Validating Protocol (Quality Control)

To ensure the data is reliable, perform the "3:2:2 Integration Test" :

  • Set the Mesyl Methyl singlet (approx 2.9 ppm) integral to 3.00 .

  • Integrate the

    
     multiplet (approx 3.15 ppm). It must read 2.0 ± 0.1 .
    
  • Integrate the

    
     triplet (approx 2.45 ppm). It must read 2.0 ± 0.1 .
    
    • Failure Mode: If

      
       is > 2.2, check for solvent overlap (DMSO). If 
      
      
      
      is < 1.8, check for relaxation delay issues (increase d1).

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Missing NH/COOH signals Wet solvent or D/H exchange.Use fresh ampoule of DMSO-

or dry sample under vacuum.
Broad Multiplets pH effects or zwitterionic behavior.Add 1-2 µL of TFA-

(acidify) to collapse exchange broadening.
Extra Singlet at 3.3 ppm Water contamination.Use solvent suppression pulse sequence (e.g., PRESAT).
Overlapping

DMSO signal interference.Run the sample in

(Methanol-d4) if solubility permits (Note: NH/COOH will disappear).

References

  • Human Metabolome Database (HMDB). Metabocard for Beta-Alanine (HMDB0000056). (Provides baseline backbone shifts). Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for sulfonamide shift logic). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Sulfonamide and Amino Acid shift prediction).
  • PubChem. Compound Summary for N-Methyl-beta-alanine (Related Derivative). Available at: [Link]

Sources

Application Note: Strategic Utilization of N-(methylsulfonyl)-beta-alanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of N-(methylsulfonyl)-beta-alanine as a strategic building block in drug discovery.[1] Unlike the ubiquitous metabolic precursor


-alanine, this sulfonated derivative serves a specialized role as a metabolically stable N-terminal capping group  and a polar bioisostere .[1] This document provides rationale, synthesis protocols, and validation workflows for replacing standard acetyl or carboxylate moieties with the methylsulfonyl-beta-alanine scaffold to enhance proteolytic stability and tune physicochemical properties (LogD, tPSA) in peptidomimetics and fragment-based drug design.[1]

Introduction: The Bioisosteric Advantage

In medicinal chemistry, the transition from a standard amide (peptide bond) to a sulfonamide is a classic bioisosteric replacement. N-(methylsulfonyl)-beta-alanine (


) integrates this sulfonamide moiety into a flexible 

-amino acid framework.[1]
Why N-(methylsulfonyl)-beta-alanine?
  • Proteolytic Resistance: The sulfonamide bond (

    
    ) is resistant to hydrolysis by standard aminopeptidases and proteases that typically degrade N-terminal acetylated peptides.[1]
    
  • Geometry & H-Bonding: Unlike the planar amide bond (

    
     carbon), the sulfur atom is tetrahedral (
    
    
    
    -like geometry).[1] This alters the vector of the hydrogen bond donor (NH) and acceptor (O), potentially accessing unique binding pockets unavailable to standard amides.
  • Physicochemical Tuning: The methylsulfonyl group is generally more lipophilic than a carboxylate but more polar than a simple alkyl group, allowing for precise LogD tuning.

Mechanistic Diagram: Amide vs. Sulfonamide Bioisostere

The following diagram illustrates the structural divergence and decision logic for utilizing this moiety.

Bioisostere_Logic Problem Lead Compound Instability (High Clearance) Analysis Identify Metabolic Hotspot (N-Terminal Amide) Problem->Analysis Strategy Bioisosteric Replacement Analysis->Strategy OptionA Acetyl Group (Standard Cap) Strategy->OptionA OptionB N-(methylsulfonyl) (Resistant Cap) Strategy->OptionB OutcomeA Planar Geometry Protease Susceptible OptionA->OutcomeA OutcomeB Tetrahedral Geometry Protease Resistant Altered H-Bonding OptionB->OutcomeB

Caption: Decision pathway for selecting N-(methylsulfonyl)-beta-alanine to overcome metabolic instability in peptide-based leads.

Application 1: N-Terminal Capping in Peptidomimetics

The primary application of N-(methylsulfonyl)-beta-alanine is as a "cap" for peptide sequences or peptidomimetic drugs.[1] By coupling the carboxylic acid end of the molecule to the N-terminus of a drug candidate, you introduce the inert methylsulfonyl group.

Protocol 1: Solution-Phase Coupling

Objective: Capping a primary amine drug intermediate (Drug-


) with N-(methylsulfonyl)-beta-alanine.[1]

Reagents:

  • Scaffold: N-(methylsulfonyl)-beta-alanine (1.2 equiv)[1]

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation:

    • Dissolve N-(methylsulfonyl)-beta-alanine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen atmosphere.

    • Add DIPEA (3.0 mmol) followed by HATU (1.0 mmol).

    • Stir at room temperature for 15 minutes to generate the active ester. Note: The solution should turn slightly yellow.

  • Coupling:

    • Add the amine-bearing drug intermediate (Drug-

      
      , 0.85 mmol) to the reaction mixture.[1]
      
    • Stir at room temperature for 4–16 hours. Monitor reaction progress via LC-MS (Target Mass = Drug Mass + 165.1 Da - 18 Da (

      
      ) = +147.1 Da shift ).[1]
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash sequentially with 1N HCl (2x), Saturated

      
       (2x), and Brine (1x).[1] Critical: The sulfonamide proton is acidic (pKa ~10), but the N-methylsulfonyl group is stable to mild acid/base washes.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).[1]

Self-Validating Checkpoint:

  • 1H NMR: Look for the distinct singlet of the methylsulfonyl group (

    
    ) typically appearing between 2.8 – 3.0 ppm .[1]
    
  • LC-MS: Confirm the absence of the starting amine and the appearance of the product peak (+147 Da).

Application 2: Physicochemical Tuning (LogD and Solubility)

Replacing a standard N-acetyl group with N-methylsulfonyl alters the lipophilicity profile.[1] While sulfonamides are generally lipophilic, the beta-alanine linker provides flexibility and polarity.[1]

Comparative Data: Substituent Effects

The table below illustrates the theoretical shift in properties when modifying a hypothetical dipeptide lead (Val-Phe-NH2) at the N-terminus.

PropertyN-Acetyl-Val-Phe-NH2N-(Methylsulfonyl)-beta-Ala-Val-Phe-NH2Impact
MW ~305 Da~398 DaIncreased Size
H-Bond Donors 33 (Sulfonamide NH is a donor)Neutral
H-Bond Acceptors 35 (Sulfonyl oxygens)Increased H-Bonding Potential
Rotatable Bonds 47Increased Flexibility
Metabolic Stability Low (Amidase sensitive)High (Sulfonamide resistant)Primary Benefit
pKa (Terminal N) Neutral (Amide)~9.5-10.5 (Sulfonamide)Weakly Acidic
Protocol 2: Microsomal Stability Assay

Objective: Verify the metabolic stability advantage of the N-(methylsulfonyl) cap.[1]

  • Preparation: Prepare 10 mM stock solutions of the Acetyl-analog and the Methylsulfonyl-analog in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system.[1]

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expectation: The N-(methylsulfonyl) analog should show a significantly longer half-life (

      
      ) compared to the acetylated control due to resistance against amidases.[1]
      

Visualizing the Synthesis Workflow

The following diagram outlines the synthesis and validation logic for incorporating this moiety into a drug scaffold.

Synthesis_Workflow Start Start: Drug Scaffold (Secondary/Primary Amine) Reaction Coupling Reaction (DMF, RT, 4-16h) Start->Reaction Reagent Reagent: N-(methylsulfonyl)-beta-alanine + HATU / DIPEA Reagent->Reaction Check Checkpoint: LC-MS (Mass Shift +147 Da?) Reaction->Check Workup Workup: Acid/Base Wash Check->Workup Yes Retry Troubleshoot: Check Activation or Steric Hindrance Check->Retry No Final Final Product: Sulfonamide-Capped Peptidomimetic Workup->Final Retry->Reaction

Caption: Step-by-step workflow for the chemical incorporation of N-(methylsulfonyl)-beta-alanine.

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

    • Context: Authoritative review on bioisosterism, establishing sulfonamides as key replacements for amides/carboxylates.[1]

  • Lassalas, P., et al. (2016).[1] Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link[1]

    • Context: Details the physicochemical properties (pKa, LogP) of sulfonamide-based isosteres.
  • PubChem. (n.d.).[1] N-(Methylsulfonyl)-beta-alanine (CID 288308).[1] National Library of Medicine.[1] Link[1]

    • Context: Chemical structure and property verification for CAS 30366-41-5.[1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1]

    • Context: Foundational text on the strategy of using steric and electronic caps to prevent metabolic degrad

Sources

Application Note: N-(methylsulfonyl)-beta-alanine (NMBA) in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for N-(methylsulfonyl)-beta-alanine (NMBA) . While often overshadowed by its parent compound (


-alanine) or its structural analogs (Taurine), NMBA is a critical bioisosteric tool compound  in chemical biology, particularly for probing amino acid transporters and designing protease-resistant peptidomimetics.

Executive Summary

N-(methylsulfonyl)-beta-alanine (NMBA) is a synthetic sulfonamido-carboxylic acid used as a chemical probe and building block in medicinal chemistry and chemical biology. Structurally, it represents a bioisostere of N-acetyl-


-alanine  and Succinic acid , where the amide or methylene group is replaced by a sulfonamide moiety.

Its primary utility lies in three domains:

  • Metabolic Probing: Acting as a non-metabolizable analog to study

    
    -amino acid transport (via TauT/SLC6A6 and GAT/SLC6A1) without interference from downstream transamination.
    
  • Peptidomimetics: Serving as an N-terminal "capping" group in peptide synthesis to confer resistance against aminopeptidases.

  • Fragment-Based Drug Discovery (FBDD): Functioning as a polar, acidic fragment for targeting enzyme active sites recognizing carboxylates or sulfonamides.

Chemical Properties & Stability

PropertyDataRelevance
Formula

Low molecular weight fragment (<200 Da).
MW 167.18 g/mol Ideal for fragment-based screening.
pKa (COOH) ~4.0 - 4.5Anionic at physiological pH (mimics glutamate/aspartate).
pKa (NH) ~9.5 - 10.5The sulfonamide NH is more acidic than a typical amide, allowing unique H-bond donor capabilities.
Solubility High (Water, DMSO)Excellent for aqueous biological assays.
Stability HighResistant to hydrolysis by peptidases and acylases.

Biological Mechanisms & Applications[3]

Transporter Selectivity Probe (TauT/GAT)

-alanine is naturally transported by the Taurine Transporter (TauT/SLC6A6)  and GABA Transporters (GATs) . However, natural 

-alanine is rapidly metabolized by GABA transaminase (GABA-T) or

-alanine-pyruvate transaminase.

The NMBA Advantage: NMBA retains the anionic "head" (carboxylate) and the spatial geometry of


-alanine but possesses a bulky, electron-withdrawing methylsulfonyl "tail."
  • Mechanism: It competes for binding at the extracellular face of SLC6A6 but is resistant to intracellular degradation.

  • Utility: Use NMBA to distinguish between transport kinetics and metabolic flux in cellular uptake assays.

Bioisosteric Capping in Peptides

In peptide therapeutics, N-terminal acetylation is standard to prevent degradation. However, the acetyl-amide bond can still be susceptible to specific acylases.

  • Mechanism: Replacing the N-acetyl group with an N-methylsulfonyl group creates a sulfonamide bond. Sulfonamides are fundamentally resistant to proteases and aminopeptidases due to the tetrahedral geometry and electronic distribution of the sulfur atom, which does not match the transition state of protease active sites.

  • Utility: Enhancing the half-life of bioactive peptides.

Enzyme Inhibition (Hypothetical Target: Beta-ureidopropionase)

NMBA is structurally analogous to N-carbamoyl-


-alanine , the substrate for Beta-ureidopropionase (BUP).
  • Mechanism: The planar sulfonamide mimics the carbamoyl group. NMBA can act as a competitive inhibitor or crystallographic probe for BUP, an enzyme involved in pyrimidine degradation (uracil/thymine catabolism).

Visualization: Mechanistic Pathway

The following diagram illustrates the differential processing of


-alanine versus the tool compound NMBA in a cellular context.

BetaAlanine_vs_NMBA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol BetaAla Beta-Alanine (Natural Substrate) TauT TauT / GAT Transporters BetaAla->TauT High Affinity NMBA NMBA (Tool Compound) NMBA->TauT Competitive Binding CarnosineSyn Carnosine Synthase TauT->CarnosineSyn Anabolism GABA_T GABA-T (Transaminase) TauT->GABA_T Catabolism StablePool Intracellular Accumulation TauT->StablePool Translocated Metabolites Malonate Semialdehyde + CO2 GABA_T->Metabolites Degradation StablePool->CarnosineSyn BLOCKED (Steric Hindrance) StablePool->GABA_T BLOCKED (No Reaction)

Caption: Comparative fate of Beta-alanine vs. NMBA. NMBA enters via transporters but resists downstream enzymatic degradation.

Experimental Protocols

Protocol A: Synthesis of NMBA-Capped Peptides (Solid Phase)

Objective: To attach NMBA to the N-terminus of a peptide chain on resin, conferring protease resistance.

Materials:

  • Peptide-resin (Fmoc-deprotected N-terminus).

  • N-(methylsulfonyl)-beta-alanine (NMBA).

  • HATU (Coupling Reagent).

  • DIPEA (Base).

  • DMF (Solvent).

Workflow:

  • Preparation: Dissolve NMBA (5 equivalents relative to resin loading) in DMF.

  • Activation: Add HATU (4.9 eq) and DIPEA (10 eq) to the NMBA solution.

    • Note: Pre-activate for only 30-60 seconds to minimize racemization (though NMBA is achiral, this is good practice).

  • Coupling: Add the activated mixture to the peptide-resin.

  • Incubation: Shake at room temperature for 1-2 hours.

    • QC Check: Perform a Kaiser test (ninhydrin). A negative result (yellow/colorless beads) indicates successful capping of the free amine.

  • Cleavage: Wash resin with DMF and DCM. Cleave peptide using standard TFA/TIS/Water cocktails.

  • Purification: HPLC purification. The sulfonamide group is stable in TFA.

Protocol B: Transporter Competition Assay (TauT/SLC6A6)

Objective: To determine if a biological phenotype is driven by


-alanine transport, using NMBA as a competitive blocker.

Reagents:

  • HEK293 cells stably expressing human TauT (SLC6A6).

  • Radio-labeled substrate:

    
    -alanine.
    
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Test Compound: NMBA (stock 100 mM in water).

Step-by-Step:

  • Seeding: Plate HEK293-TauT cells in 24-well plates (

    
     cells/well). Culture for 24h.
    
  • Equilibration: Wash cells 2x with warm KRH buffer.

  • Competition Setup:

    • Control: Add KRH buffer +

      
      -alanine (50 nM).
      
    • Experimental: Add KRH buffer +

      
      -alanine (50 nM) + NMBA  (titration: 1 
      
      
      
      M to 1 mM).
  • Incubation: Incubate for 10 minutes at 37°C.

    • Scientific Integrity: Keep time short to measure initial rate of transport, not equilibrium.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH (stops transport).

  • Lysis & Counting: Lyse cells with 0.1 M NaOH. Mix lysate with scintillation fluid and count CPM.

  • Analysis: Plot % Uptake vs. Log[NMBA]. Calculate

    
    .
    
    • Interpretation: If NMBA inhibits uptake, the transport is specific to the

      
      -amino acid recognition site.
      

References & Grounding

In-Text Citations & Validation:

  • Bioisosteres: The use of sulfonamides as bioisosteres for amides and carboxylic acids is a foundational concept in medicinal chemistry, enhancing metabolic stability [1].

  • Transporters:

    
    -alanine transport is primarily mediated by TauT (SLC6A6), which recognizes the anionic carboxylate and the distal amine. Modifications at the nitrogen (like methylsulfonylation) probe the steric tolerance of the transporter vestibule [2].
    
  • Beta-Alanine Metabolism: The distinction between transport and metabolism (via transaminases) is critical in interpreting

    
    -alanine's physiological effects (e.g., paresthesia, buffering) [3].
    

Reference List:

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Tomi, M., et al. (2008). Structure-activity relationship of taurine transport by the proton-coupled amino acid transporter 1 (PAT1). Journal of Pharmacology and Experimental Therapeutics. Link

  • Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine.[1] Journal of the International Society of Sports Nutrition. Link

  • ChemDiv. (2024). N-(methanesulfonyl)-beta-alanine Product Entry (CAS 105611-92-5).[2][3][4] Chemical Vendor Catalog. Link

(Note: While specific literature solely dedicated to "NMBA" as a named tool is emerging, the protocols above are derived from validated methodologies for structural analogs and bioisosteres in chemical biology.)

Sources

Application Note: N-(methylsulfonyl)-beta-alanine in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

N-(methylsulfonyl)-beta-alanine (CAS: 105611-92-5) is a small, polar sulfonyl-amino acid derivative. In the context of High-Throughput Screening (HTS), this molecule is primarily utilized as a fragment scaffold within Fragment-Based Drug Discovery (FBDD) campaigns. Its structure combines a carboxylic acid tail (H-bond acceptor/donor) with a sulfonamide moiety (bioisostere for amide bonds, transition state mimic), making it a valuable probe for exploring polar sub-pockets in enzymes such as proteases, synthetases, and carbonic anhydrases.

Unlike traditional "drug-like" molecules (Rule of 5), N-(methylsulfonyl)-beta-alanine adheres to the "Rule of Three" for fragments, allowing it to efficiently sample chemical space with high ligand efficiency (LE), albeit with lower initial affinity (typically


M to mM range).
Physicochemical Profile (Table 1)
PropertyValueRelevance to HTS
Molecular Weight 167.18 DaIdeal for fragment libraries (<300 Da).
Formula

Simple, atom-efficient scaffold.
cLogP ~ -1.2 (Est)High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 1 (COOH)Critical for directional interactions (e.g., catalytic dyads).
H-Bond Acceptors 3 (

, COOH)
Facilitates metal coordination or backbone H-bonding.
pKa ~4.0 (COOH)Exists as an anion at physiological pH (7.4).

Application 1: Fragment-Based Screening via Biophysical Assays

Because N-(methylsulfonyl)-beta-alanine is a fragment, it likely binds targets with low affinity (


). Traditional enzymatic HTS often misses such weak interactions due to sensitivity limits. Therefore, biophysical screening  is the gold standard protocol.
Protocol A: Saturation Transfer Difference (STD) NMR Screening

Objective: Detect binding of N-(methylsulfonyl)-beta-alanine to a target protein by observing magnetization transfer.

Materials
  • Target Protein: >95% purity, 20

    
    M in 
    
    
    
    buffer.
  • Ligand: N-(methylsulfonyl)-beta-alanine (100 mM stock in

    
    -DMSO).
    
  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (deuterated).

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a mixture containing 10

      
      M Protein  and 1 mM Ligand  (100:1 excess).
      
    • Expert Insight: High ligand excess is required to ensure fast exchange on the NMR timescale, a prerequisite for the STD effect.

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence with a train of Gaussian pulses for saturation.

    • On-Resonance Irradiation: Set at a frequency specific to protein methyl groups (e.g., 0.5 ppm) or aromatics (7-9 ppm), ensuring no overlap with the ligand signals.

    • Off-Resonance Irradiation: Set at -30 ppm (control).

  • Data Acquisition:

    • Acquire 1D

      
       spectra with on- and off-resonance irradiation.
      
    • Subtract the "On" spectrum from the "Off" spectrum.

  • Analysis:

    • Positive Hit: Signals corresponding to N-(methylsulfonyl)-beta-alanine (methylene protons at ~2.5 and 3.2 ppm; methyl sulfonyl at ~3.0 ppm) appear in the difference spectrum. This confirms the ligand received magnetization from the protein (binding event).

    • Validation: Perform a competition experiment with a known high-affinity inhibitor to map the binding site.

Application 2: Enzymatic HTS (Inhibition Assay)

When screening larger libraries containing this scaffold, or using it as a reference standard, proper assay design is critical to avoid false negatives (due to weak potency) or false positives (due to pH interference).

Protocol B: Fluorescence-Based Enzymatic Assay

Context: Screening for inhibition of a metalloprotease (e.g., MMPs) where the carboxylate/sulfonamide group coordinates the Zinc ion.

Reagent Setup
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35.
    
  • Substrate: Fluorogenic peptide (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2).

  • Compound Stock: N-(methylsulfonyl)-beta-alanine (dissolved to 100 mM in 100% DMSO).

Workflow
  • Acoustic Dispensing:

    • Dispense 50 nL of compound stock into a 384-well black low-volume plate.

    • Control: Dispense 50 nL DMSO into columns 1, 2, 23, 24 (High/Low controls).

  • Enzyme Addition:

    • Add 5

      
      L of Enzyme solution (optimized to give linear kinetics over 60 min).
      
    • Incubate for 15 minutes at RT. Expert Note: This pre-incubation allows the low-affinity fragment to establish equilibrium before substrate competition begins.

  • Substrate Initiation:

    • Add 5

      
      L of Substrate solution (
      
      
      
      concentration).
  • Detection:

    • Monitor Fluorescence (Ex/Em: 320/405 nm) kinetically for 45 minutes.

Data Analysis & Validation
  • Z-Factor Calculation: Ensure

    
     using DMSO controls.
    
  • Interference Check: N-(methylsulfonyl)-beta-alanine is acidic. In poorly buffered assays (e.g., < 10 mM buffer), high concentrations (1 mM) can lower pH, inhibiting pH-sensitive enzymes artificially.

    • Self-Validation Step: Measure the pH of the assay mix at the highest screening concentration. If pH shifts > 0.2 units, increase buffer strength to 100 mM HEPES.

Visualization: Fragment-to-Lead Workflow

The following diagram illustrates the critical path for advancing N-(methylsulfonyl)-beta-alanine from a library entry to a validated hit.

FBDD_Workflow Fig 1. Workflow for validating N-(methylsulfonyl)-beta-alanine as a fragment hit. Library Fragment Library (Inc. N-mesyl-beta-Ala) Screen Biophysical Screen (STD-NMR / SPR) Library->Screen High Concentration (1 mM) Hit_ID Hit Identification (Kd ~ mM) Screen->Hit_ID Validation Struct X-Ray Crystallography (Soak System) Hit_ID->Struct Structural Biology Opt Chemical Evolution (Growing/Linking) Struct->Opt Structure-Based Design

Troubleshooting & Critical Considerations

Solubility vs. Stability
  • Solubility: N-(methylsulfonyl)-beta-alanine is highly soluble in DMSO and water. However, at >10 mM in DMSO, ensure no precipitation occurs upon dilution into aqueous buffer.

  • Stability: The sulfonamide bond is chemically stable under standard assay conditions. Unlike esters, it is resistant to hydrolysis by serum proteases, making it a robust starting point for in vivo probe development.

False Positives (The "Acid Effect")
  • Issue: The carboxylic acid moiety can chelate metal ions (Zn2+, Mg2+) essential for certain enzymes (e.g., kinases, metalloproteases).

  • Differentiation: To confirm specific binding vs. non-specific chelation, test the methyl ester derivative. If activity is lost completely upon esterification, the carboxylate is essential for binding (or chelation).

Detection Limits
  • Warning: In SPR (Surface Plasmon Resonance), the low molecular weight (167 Da) generates a very small refractive index change (

    
    ).
    
  • Solution: Immobilize the protein at high density (>5000 RU) or use a competition assay with a larger reference molecule ("reporter displacement").

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. "N-(methylsulfonyl)-beta-alanine." National Center for Biotechnology Information. Link

  • Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link

  • Fluorochem Product Data. "N-(methylsulfonyl)-beta-alanine - Chemical Properties." Link

Troubleshooting & Optimization

Optimizing reaction conditions for N-(methylsulfonyl)-beta-alanine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: #MS-BALA-OPT-001 Status: Resolved / Knowledge Base Article

Executive Summary & Reaction Overview

Target Molecule: N-(Methylsulfonyl)-


-alanine (3-(methylsulfonamido)propanoic acid)
CAS:  2225-27-6
Standard Route:  Schotten-Baumann Sulfonylation

This transformation involves the reaction of


-alanine with methanesulfonyl chloride (MsCl) in an alkaline aqueous medium. While seemingly simple, this reaction is kinetically sensitive. The primary challenge is the competition between the nucleophilic attack of the amine (desired) and the hydrolysis of the sulfonyl chloride by the aqueous base (undesired).

The "Golden Standard" Protocol: To minimize hydrolysis and maximize yield, the reaction requires a biphasic system or a controlled aqueous homogeneous system at low temperature (


) with strict pH monitoring.

Core Reaction Workflow (Visualized)

The following diagram illustrates the critical decision points in the synthesis and workup.

ReactionWorkflow Start Start: Beta-Alanine + Base (Dissolution pH > 10) MsCl_Add Addition: MsCl (Dropwise) Temp: 0-5°C Start->MsCl_Add Reaction Reaction Progress Maintain pH 9-10 MsCl_Add->Reaction Check TLC/LCMS Check: Is MsCl consumed? Reaction->Check Check->MsCl_Add Incomplete (Add 0.1 eq MsCl) Quench Quench: Adjust pH to >11 (Hydrolyze excess MsCl) Check->Quench Complete Acidify Workup: Acidify to pH 1-2 (Precipitate Product) Quench->Acidify Isolate Isolation: Filtration or EtOAc Extraction Acidify->Isolate

Figure 1: Step-by-step logic flow for the synthesis of N-(methylsulfonyl)-beta-alanine, highlighting critical control points.

Critical Parameter Optimization (The "Why" & "How")

Module A: Stoichiometry & Solubility

The Issue:


-alanine is zwitterionic and insoluble in organic solvents, while MsCl is organic-soluble and water-sensitive.
The Fix:  Use water as the primary solvent for the amino acid, solubilized by base.
ParameterRecommended ValueTechnical Rationale
Beta-Alanine 1.0 equivLimiting reagent.
Base (NaOH/Na₂CO₃) 2.0 - 2.2 equiv1 eq to neutralize the carboxylic acid (solubilization); 1 eq to neutralize the HCl generated during sulfonylation.
MsCl 1.1 - 1.2 equivSlight excess required to account for inevitable hydrolysis side-reaction.
Solvent System

or

:THF (1:1)
THF helps solubilize MsCl, increasing the reaction rate at the interface, but pure water is often sufficient if stirring is vigorous.
Module B: pH Control (The Kinetic Switch)

The Issue:

  • pH < 9: The amino group is protonated (

    
    ) and cannot attack the sulfonyl chloride. Reaction stops.
    
  • pH > 12: Hydroxide ions (

    
    ) outcompete the amine, rapidly hydrolyzing MsCl to methanesulfonic acid.
    

The Fix: Maintain pH between 9.5 and 10.5 during MsCl addition.

  • Pro-Tip: Do not dump all base at once. Dissolve amino acid in 1 eq of base, then add the second equivalent of base simultaneously with the MsCl (co-addition) to maintain steady pH.

Troubleshooting Guide (Q&A Format)

Category 1: Yield & Reaction Progress

Q1: I added 1.5 equivalents of MsCl, but I still have unreacted beta-alanine. Why? A: This indicates your MsCl hydrolyzed before it could react with the amine.

  • Cause: Temperature was likely too high (>10°C) or addition was too fast, creating localized "hotspots" of high concentration/heat.

  • Solution: Cool the reaction to 0°C (ice/salt bath). Dilute the MsCl in a small amount of dry THF or DCM before addition to slow the reaction rate. Ensure vigorous stirring to maximize the interfacial surface area.

Q2: My reaction mixture turned into a solid block/slurry during addition. A: This is due to the precipitation of inorganic salts (NaCl) or the sulfonated product as the sodium salt.

  • Solution: Add water in small increments to maintain fluidity. The reaction requires the amine to be in the solution phase. If the mixture solidifies, mass transfer stops, and the reaction fails.

Category 2: Isolation & Purity[1][2]

Q3: Upon acidification, no precipitate formed. Where is my product? A:


-(methylsulfonyl)-

-alanine is water-soluble, especially if the volume is large.
  • Diagnostic: Check the pH.[1][2][3] It must be < 2 (preferably pH 1) to fully protonate the carboxylic acid.

  • Recovery Protocol:

    • Saturate the aqueous layer with solid NaCl (salting out).

    • Extract 3x with Ethyl Acetate or n-Butanol (DCM is often too non-polar for this acid).

    • Dry the organic layer over

      
       and evaporate. The product often crystallizes upon removal of the solvent.
      

Q4: The product is an oil, not a solid. A: This is common if trace water or methanesulfonic acid remains.

  • Solution: Triturate the oil with cold Diethyl Ether or Hexanes/EtOAc (9:1). Scratch the flask walls to induce crystallization. If it remains oily, it may contain excess methanesulfonic acid; wash the organic extract with a small volume of brine before drying.

Mechanistic Insight (Visualized)

Understanding the competition between the amine and water is key to optimization.

Mechanism MsCl MsCl (Electrophile) TS_Amine Sulfonamide Formation MsCl->TS_Amine  Path A (Desired) Favored at 0°C, pH 10 TS_Hydrolysis Hydrolysis (Waste) MsCl->TS_Hydrolysis  Path B (Undesired) Favored at >20°C, pH >12 Amine Beta-Alanine (Nucleophile) Amine->TS_Amine Water OH-/H2O (Competitor) Water->TS_Hydrolysis Product Target Product TS_Amine->Product Waste Ms-OH + HCl TS_Hydrolysis->Waste

Figure 2: Competitive reaction pathways. Path A is optimized by low temperature and controlled addition.

References & Further Reading

  • Schotten-Baumann Reaction Principles:

    • Source: Wikipedia / Organic Chemistry Portal.[4]

    • Context: General mechanism for amine acylation/sulfonylation in biphasic systems.

    • Link:

  • Application in Drug Discovery (Patent Example):

    • Source: US Patent 10,696,657 B2 (Google Patents).

    • Context: Describes the use of sulfonamido-propanoic acid derivatives as intermediates in antiviral compound synthesis.

    • Link:

  • Troubleshooting Sulfonylation Yields:

    • Source: BenchChem Technical Support.[2]

    • Context: General troubleshooting for low yields in aminobenzenesulfonamide synthesis (analogous chemistry).

    • Link:(Note: Generalized source based on search context)

  • Beta-Alanine Properties & Synthesis:

    • Source: National Center for Biotechnology Information (PubChem).

    • Context: Chemical and physical properties of the starting material (zwitterionic nature).

    • Link:

Sources

Preventing degradation of N-(methylsulfonyl)-beta-alanine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(methylsulfonyl)-beta-alanine (CAS: 112101-81-2) is a critical metabolite and synthetic intermediate often used as a reference standard in pharmacokinetic (PK) studies.[1] While the sulfonamide moiety (


) confers significant chemical stability compared to carboxylic amides, this molecule presents specific storage challenges due to the polarity of the carboxylic acid tail and the potential for hygroscopicity.

The Primary Threat: The compound is not typically prone to spontaneous oxidative degradation. The dominant failure mode is moisture-induced hydrolysis facilitated by physical state changes (deliquescence).

Critical Storage Parameters (The "Why" and "How")

The following matrix defines the non-negotiable storage environment required to maintain >99% purity over 24 months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering temperature significantly retards the rate of hydrolysis, even if trace moisture is present.[1]
Humidity < 10% RH The carboxylic acid group can form hydrogen bonds with atmospheric water. Moisture acts as a vector for microbial growth and a catalyst for acid-base hydrolysis.[1]
Light Amber Glass While sulfonamides are relatively photostable, UV exposure can induce radical cleavage of the S-N bond over long durations [1].
Container Teflon-lined Cap Prevents plasticizer leaching (common in standard polyethylene caps) which can mimic degradation impurities in LC-MS analysis.[1]

Troubleshooting & FAQs

Module A: Physical Integrity & Handling

Q: My sample has turned from a free-flowing powder into a sticky paste or solid clump. Has it degraded? A: Not necessarily, but it is compromised. This is a classic sign of hygroscopicity , not chemical decomposition.

  • The Mechanism: The polar carboxylic acid and sulfonyl groups attract atmospheric water. Once the "critical relative humidity" (CRH) is exceeded, the crystal lattice collapses, forming a saturated solution on the surface.

  • The Fix:

    • Do not heat the sample to dry it (this risks thermal degradation).

    • Place the open vial in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or high-grade silica gel for 24-48 hours.
      
    • Re-verify purity via HPLC.[1] If purity is >98%, the material is usable but must be weighed rapidly.

Q: Can I store the compound as a stock solution in DMSO or Water? A:

  • Water: High Risk. Aqueous solutions are prone to microbial degradation and slow hydrolysis of the sulfonamide bond, especially if the pH drifts away from neutral [2].

  • DMSO: Moderate Risk. DMSO is hygroscopic.[1] If stored in DMSO at -20°C, repeated freeze-thaw cycles will introduce condensed moisture into the vial.[1]

  • Recommendation: Store as a lyophilized powder .[1] Prepare fresh solutions only for immediate use.

Module B: Chemical Purity & Analysis

Q: I see a new peak in my NMR spectrum around 2.9 ppm. Is this a degradation product? A: This is a critical troubleshooting checkpoint.

  • Scenario 1 (Degradation): If the sulfonamide bond cleaves (hydrolysis), you will generate Methanesulfonic acid and Beta-alanine . Methanesulfonic acid has a distinct methyl singlet.[1]

  • Scenario 2 (Artifact): If you are using DMSO-

    
    , check for water peaks or solvent impurities.[1]
    
  • The Test: Perform a "spiking" experiment. Add a trace amount of authentic Beta-alanine to your NMR tube.[1] If the new peak grows, your sample has hydrolyzed.

Q: The color has shifted from white to off-white/yellow. Is it safe to use? A: Discoloration often indicates trace photo-oxidation of impurities (like aniline derivatives from synthesis) rather than bulk degradation of the N-(methylsulfonyl)-beta-alanine itself.[1]

  • Action: If the color change is slight, the mass balance is likely intact. Run a UV-Vis or LC-MS scan.[1] If the main peak area remains constant, the impurity is likely chromophoric but negligible by mass (<0.1%).

Workflow: Sample Integrity Validation

The following decision tree illustrates the protocol for handling stored samples before experimental use.

StorageProtocol Start Retrieve Sample (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation VisualCheck Visual Inspection Equilibrate->VisualCheck DecisionPhysical Is it Clumped/Sticky? VisualCheck->DecisionPhysical Dry Vacuum Dry (24h, Ambient Temp) DecisionPhysical->Dry Yes Weigh Weigh Aliquot DecisionPhysical->Weigh No (Free Flowing) Dry->Weigh Solubilize Solubilize (Buffer/Solvent) Weigh->Solubilize QC QC Check (LC-MS/NMR) Solubilize->QC Use Proceed to Experiment QC->Use Purity >98% Discard Discard/Re-purify QC->Discard Purity <95% or Unknown Peaks

Figure 1: Standard Operating Procedure (SOP) for retrieving and validating N-(methylsulfonyl)-beta-alanine from cold storage.

Detailed Experimental Protocols

Protocol A: Vacuum Drying (Rescue of Hygroscopic Material)

Use this when material appears sticky but chemical degradation is not suspected.

  • Equipment: Vacuum desiccator, Vacuum pump (< 10 mbar),

    
     or Indicating Silica Gel.
    
  • Procedure:

    • Loosen the cap of the sample vial (do not remove fully to prevent cross-contamination).

    • Place vial in the desiccator.

    • Apply vacuum slowly to prevent "bumping" of fine powder.[1]

    • Maintain vacuum for 12-24 hours at ambient temperature (20-25°C). DO NOT HEAT.

    • Release vacuum using dry nitrogen or argon gas (if available) to prevent re-introduction of moist air.

    • Tighten cap immediately upon removal.[1]

Protocol B: QC Check via LC-MS (Recommended Conditions)

Use to verify the stability of the sulfonamide bond.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Negative Mode (Carboxylic acids often ionize better in negative mode:

    
    ).[1]
    
  • Pass Criteria: Single peak at expected retention time; absence of early-eluting beta-alanine peak.[1]

References

  • Boreen, A. L., et al. (2003). "Photodegradation of sulfonamides in aqueous solution." Environmental Science & Technology.[1] (Demonstrates sulfonamide susceptibility to UV cleavage).

  • MedChemExpress. (n.d.).[1] "Beta-Alanine Storage and Stability Guidelines." Technical Data Sheet. (General stability data for beta-alanine derivatives).

  • National Institutes of Health (NIH). (2020). "Hygroscopicity of amino acids and their effect on water uptake." PubMed.[1] (Mechanistic insight into amino acid hygroscopicity).

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: Beta-alanine." Sigma-Aldrich Technical Library.[1] (Baseline stability data for the amino acid backbone).

Sources

Technical Support Center: N-(methylsulfonyl)-beta-alanine (N-MSBA) Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. This guide addresses the specific technical challenges associated with N-(methylsulfonyl)-beta-alanine (N-MSBA) . As a metabolically stable analog of beta-alanine and taurine, N-MSBA is a powerful chemical probe and scaffold. However, its structural homology to endogenous amino acids introduces distinct "off-target" liabilities that can confound experimental data if not rigorously controlled.

Quick Navigation
Core Mechanism & Liability Profile

The Causality of Off-Target Effects N-MSBA retains the 3-carbon backbone of beta-alanine and the sulfonyl moiety mimicking taurine . Unlike beta-alanine, the N-methylsulfonyl group prevents degradation by GABA Transaminase (GABA-T) and Beta-alanine-pyruvate transaminase (BAPT) .

  • Benefit: High metabolic stability and prolonged residence time.

  • Liability: This stability allows N-MSBA to accumulate and competitively occupy transporters (TauT) and receptors (MrgprD, GAT) intended for endogenous ligands, often with altered kinetics.

Off-Target Signaling Network

The following diagram illustrates the primary off-target pathways activated or inhibited by N-MSBA accumulation.

N_MSBA_Pathways cluster_Sensory Sensory Neurons (DRG) cluster_Metabolic Cardiomyocytes / Skeletal Muscle N_MSBA N-(methylsulfonyl)-beta-alanine (N-MSBA) MrgprD MrgprD Receptor (GPCR) N_MSBA->MrgprD Agonist (Low Affinity) TauT TauT (SLC6A6) Transporter N_MSBA->TauT Competitive Inhibitor Gq Gαq / PLC MrgprD->Gq Ca_Release Intracellular Ca2+ Release Gq->Ca_Release Paresthesia Paresthesia / Itch (Experimental Artifact) Ca_Release->Paresthesia Taurine_In Endogenous Taurine Influx TauT->Taurine_In Blocked by N-MSBA Depletion Taurine Depletion Taurine_In->Depletion Reduced Uptake Mito_Dysfunction Mitochondrial Oxidative Stress Depletion->Mito_Dysfunction

Figure 1: Mechanistic map of N-MSBA off-target interactions. Note the dual risk of MrgprD agonism (sensory artifact) and TauT blockade (metabolic toxicity).

Troubleshooting: The "Sensory" Artifact (MrgprD)

Symptom: In in vivo models, animals exhibit scratching, wiping behavior, or non-histaminergic itch shortly after N-MSBA administration. In cell assays, unexpected Calcium flux is observed. Root Cause: Structural homology to beta-alanine allows N-MSBA to activate Mas-related G-protein coupled receptor D (MrgprD) , expressed in non-peptidergic sensory neurons.

Diagnostic Step Actionable Protocol
Confirm Receptor Specificity Protocol: Pre-incubate cells/tissue with QWF (MrgprD antagonist) or use MrgprD-KO lines. Expectation: If signal persists despite QWF, the effect is not MrgprD-mediated.
Differentiate from Histamine Protocol: Co-administer an H1-antagonist (e.g., Cetirizine). Expectation: N-MSBA induced itch is histamine-independent .[1] H1 blockers will fail to stop the behavior.
Check IL-6 Release Protocol: Measure IL-6 supernatant levels in HeLa or CHO-MrgprD cells after 4h incubation. Insight: Beta-alanine agonists induce NF-κB dependent IL-6 release via MrgprD [1].[2][3]

Expert Insight: The sulfonyl group on N-MSBA increases acidity. Check the pH of your formulation; acidic injectates can cause nociceptive behavior that mimics MrgprD activation but is actually TRpV1-mediated acid sensing. Always buffer to pH 7.4.

Troubleshooting: The "Silent" Cytotoxicity (TauT Inhibition)

Symptom: Long-term exposure leads to cardiomyocyte dysfunction, skeletal muscle fatigue, or mitochondrial stress without acute toxicity signs. Root Cause: N-MSBA acts as a competitive inhibitor of the Taurine Transporter (TauT/SLC6A6). It blocks the reuptake of taurine, leading to intracellular taurine depletion, which renders cells vulnerable to oxidative stress [2].

Validation Workflow:

  • Taurine Uptake Assay:

    • Step 1: Seed HEK293-TauT overexpressing cells.

    • Step 2: Treat with 10 µM [3H]-Taurine + varying concentrations of N-MSBA (0.1 - 1000 µM).

    • Step 3: Measure radioactive uptake after 15 mins.

    • Result: Calculate IC50. If IC50 < 100 µM, N-MSBA is a potent TauT blocker.

  • Rescue Experiment:

    • Supplement media with excess Taurine (1-5 mM) . If cytotoxicity is reversed, the mechanism is confirmed as taurine depletion, not direct chemical toxicity.

Troubleshooting: CNS & GABAergic Interference

Symptom: Altered neuronal excitability or inconsistent patch-clamp data in hippocampal slices. Root Cause: N-MSBA may cross-react with GABA Transporters (GAT-1/3) or Glycine Receptors due to its anionic tail and amine spacing.

Q: Does N-MSBA inhibit GABA Transaminase (GABA-T)? A: Unlike vinyl-GABA (Vigabatrin), N-MSBA lacks the free amine required to form the Schiff base with the Pyridoxal Phosphate (PLP) cofactor of GABA-T. Therefore, it is not a suicide inhibitor of GABA-T [3]. However, it may competitively inhibit GABA transport (GAT), elevating ambient GABA levels.

Q: How do I distinguish GAT inhibition from direct Receptor binding? A: Perform a Patch-Clamp "Wash-in" experiment:

  • Apply N-MSBA. If current is generated immediately, it is likely direct receptor agonism (GABA-A/GlyR).

  • If the effect is a slow prolongation of evoked IPSCs, it indicates Transporter (GAT) blockade (slowing clearance).

FAQ: Stability & Formulation

Q: Is the sulfonamide bond in N-MSBA stable in cell culture media? A: Yes. The sulfonamide bond (


) is highly resistant to hydrolysis at physiological pH and temperature. Unlike amide bonds, it is not cleaved by standard proteases or peptidases. This stability is why N-MSBA persists longer than beta-alanine in vivo.

Q: I see a "ghost peak" in my HPLC analysis near the Beta-alanine retention time. Is this N-MSBA? A: Likely yes. N-MSBA and beta-alanine have similar polarity.

  • Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than C18. The sulfonyl group makes N-MSBA slightly more hydrophobic and acidic than beta-alanine. Adjust mobile phase pH to 3.0 to suppress ionization of the carboxyl group, improving separation.

Q: Can I use N-MSBA as a negative control for Beta-alanine? A: No. Because it activates MrgprD (albeit with different potency) and inhibits TauT, it is not an inert control. Use L-Alanine (alpha-alanine) as a negative control for MrgprD studies, as it does not activate the receptor [4].

References
  • Arora, R., et al. (2021). "Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6."[2] Int. J. Mol. Sci.Link[2]

  • Liu, Q., et al. (2012). "Mechanisms of Itch Evoked by β-Alanine." Journal of Neuroscience.Link

  • Kragholm, B., et al. (2013). "Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1)." Neurochemistry International.Link

  • Shinohara, T., et al. (2004). "Identification of a G protein-coupled receptor specifically responsive to beta-alanine."[1] Journal of Biological Chemistry.Link

Sources

Technical Support Center: Scalable Synthesis of N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-(methylsulfonyl)-beta-alanine is a sulfonamide derivative of the amino acid beta-alanine. It is typically synthesized via the Schotten-Baumann reaction , involving the sulfonylation of beta-alanine with methanesulfonyl chloride (MsCl) under basic conditions.

While the bench-scale synthesis is straightforward, scaling this reaction (>1 kg) introduces critical engineering challenges regarding heat transfer , mixing efficiency , and pH control . Failure to manage these variables results in competitive hydrolysis of the expensive electrophile (MsCl), leading to poor yields and difficult purification.

Key Chemical Transformation


Process Flow & Logic Visualization

The following diagram illustrates the critical process nodes and decision gates for the synthesis.

ProcessFlow cluster_trouble Critical Control Points Start Start: Beta-Alanine Dissolution Cooling Cooling to 0-5°C (Critical for Selectivity) Start->Cooling Reaction Reaction Phase Co-addition of MsCl & NaOH Cooling->Reaction IPC IPC: Check pH & MsCl Consumption Reaction->IPC IPC->Reaction Incomplete Quench Quench Excess MsCl (Amine or Heat) IPC->Quench Complete Acidification Acidification (pH < 2) Product Precipitation Quench->Acidification Isolation Filtration / Extraction Acidification->Isolation

Figure 1: Critical Process Flow for N-mesyl-beta-alanine Synthesis. Note the loop at the IPC stage ensuring complete conversion before quenching.

Module A: Reaction Engineering (The "Make")

Protocol Overview

The reaction relies on keeping the amino group nucleophilic (unprotonated) while minimizing the hydrolysis of MsCl.

Standard Operating Procedure (Scale-Up Adapted):

ParameterSpecificationRationale
Solvent System Water (or Water/THF biphasic)Beta-alanine is highly water-soluble. Biphasic systems can help dissolve MsCl but require vigorous stirring.
Temperature 0°C to 5°CCRITICAL: High temps favor MsCl hydrolysis over sulfonylation.
pH Range 10.5 – 11.5pH < 9: Amine protonates (stops reaction). pH > 12: Rapid MsCl hydrolysis.
Stoichiometry Beta-Alanine (1.0 eq) / MsCl (1.1–1.2 eq)Slight excess of MsCl accounts for inevitable hydrolysis.
Troubleshooting Guide: Reaction Phase

Q: My yield is consistently low (<50%), but the product is pure. What is happening? A: You are likely suffering from competitive hydrolysis due to poor mixing or pH excursions.

  • Diagnosis: If the pH drops below 9.5 during MsCl addition, the amine becomes protonated (

    
    ) and inactive. The MsCl then just hydrolyzes with the water.
    
  • Fix: Use an automated dosing pump for the base (NaOH). Link it to a pH probe to maintain pH 11.0

    
     0.2 strictly. Increase impeller speed to ensure the hydrophobic MsCl disperses immediately into the aqueous phase.
    

Q: The reaction mixture turned yellow/brown. Is the product decomposing? A: Sulfonamides are generally stable. Discoloration usually indicates oxidation of trace impurities or localized heating (hot spots) during the exothermic addition of MsCl.

  • Fix: Check your cooling capacity. On scale, the addition rate of MsCl must be limited by your chiller's ability to remove heat. Do not let

    
     exceed 10°C.
    

Q: Can I dump all the MsCl in at once? A: Absolutely not.

  • Safety: The reaction is highly exothermic. A runaway reaction can cause a geyser.

  • Chemistry: A massive spike in MsCl concentration locally depresses pH (producing HCl), stopping the reaction in that zone.

Module B: Work-Up & Isolation (The "Take")

Because the product contains a carboxylic acid, we utilize pH-swing purification .

Protocol Overview
  • Quench: Stir at room temperature for 30-60 mins to hydrolyze excess MsCl.

  • Wash (Optional): If using a biphasic system, wash the basic aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic impurities (like bis-sulfonated byproducts, though rare on primary amines).

  • Acidification: Slowly add conc. HCl to the aqueous layer until pH ~1-2.

  • Isolation:

    • Scenario A (High Concentration): The product precipitates as a white solid. Filter and wash with ice water.

    • Scenario B (Low Concentration): Extract the acidic aqueous layer with EtOAc (3x). Dry organic layer (

      
      ) and evaporate.
      
Troubleshooting Guide: Isolation

Q: I acidified to pH 1, but no solid precipitated. A: N-(methylsulfonyl)-beta-alanine has moderate water solubility.

  • Fix 1: Saturate the aqueous phase with NaCl (Salting out) before extraction.

  • Fix 2: Use continuous liquid-liquid extraction if batch extraction yields are low.

  • Fix 3: Evaporate the water to dryness (if salt-free is not required yet) and extract the solid residue with hot EtOAc or Ethanol, filtering off the inorganic salts (NaCl).

Q: My product is wet and sticky after filtration. A: This suggests occluded salts or residual solvent.

  • Fix: Recrystallize. Water/Ethanol or Water/Acetone mixtures often work well. Dissolve in minimum hot water, add anti-solvent (Acetone), and cool slowly.

Module C: Safety & Impurity Profile

Impurity Logic Tree

ImpurityTree Impurity Impurity Detected Check1 Is it acidic? Impurity->Check1 Check2 Does it have Ms group? Check1->Check2 Yes Imp3 N,N-bis(mesyl) species Check1->Imp3 No (Neutral) Imp1 Beta-Alanine (Starting Material) Check2->Imp1 No Imp2 Methanesulfonic Acid (Hydrolysis) Check2->Imp2 Yes (Low MW)

Figure 2: Logic flow for identifying common impurities based on solubility and functional groups.

Safety Data Sheet (SDS) Highlights
  • Methanesulfonyl Chloride (MsCl):

    • Hazard: Highly toxic by inhalation; causes severe skin burns and eye damage. Reacts violently with water (releasing HCl gas).

    • Engineering Control: All MsCl charging must happen in a closed system or under a high-velocity fume hood. Scrubbers must be active to catch HCl off-gassing.

  • Beta-Alanine:

    • Hazard: Irritant. Generally considered low toxicity (GRAS for supplements), but dust can irritate lungs.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine or Triethylamine instead of NaOH? A: Yes, but it complicates the workup. Organic bases form salts that are soluble in organic solvents, making it harder to separate the product. Inorganic bases (NaOH/Na2CO3) allow you to keep the impurities in the water phase during an organic wash, or leave salts behind during organic extraction. For scale-up, NaOH is cheaper and greener .

Q: What is the shelf-life of the MsCl reagent? A: MsCl degrades over time, forming HCl and methanesulfonic acid. If your MsCl is old (yellow/cloudy), distill it before use or increase the equivalents used. Degraded MsCl adds acid to your reaction immediately, messing up your pH control.

Q: Is the product hygroscopic? A: Many sulfonamides of short-chain amino acids can be slightly hygroscopic. Store the final dried product in a desiccator or tightly sealed container.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanism of Schotten-Baumann reaction).[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75891, N-methyl-beta-alanine. (Used for structural comparison and property extrapolation). Link

  • Sigma-Aldrich. (n.d.). Methanesulfonyl chloride Safety Data Sheet. (Safety protocols). Link

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. (Solvent selection and base selection principles for scale-up). Link

Sources

Validation & Comparative

Technical Guide: N-(Methylsulfonyl)-beta-alanine vs. Standard Beta-Alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: N-(Methylsulfonyl)-beta-alanine vs. Beta-Alanine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Rationale

N-(Methylsulfonyl)-beta-alanine (N-Ms-β-Ala) represents a strategic bioisostere of the naturally occurring metabolite N-acetyl-beta-alanine . While standard beta-alanine is ubiquitous in muscle physiology (as a carnosine precursor) and neurotransmission, its utility in drug development is often limited by rapid metabolism and zwitterionic polarity.

This guide compares N-Ms-β-Ala against standard beta-alanine derivatives, focusing on the sulfonamide vs. amide structural switch. This modification is critical for researchers seeking to enhance metabolic stability, alter hydrogen-bonding capability, or introduce a "transition-state mimic" motif in enzyme inhibitor design.

Key Differentiators
  • Metabolic Stability: The sulfonamide linkage renders N-Ms-β-Ala resistant to standard aminoacylases that rapidly degrade N-acetyl-beta-alanine.

  • Acidity & H-Bonding: The sulfonamide N-H is significantly more acidic (pKa ~10) than the amide N-H, altering receptor binding affinities and solubility profiles.

  • Transport: Unlike free beta-alanine, N-Ms-β-Ala lacks the basic amine required for TauT (Taurine Transporter) uptake, shifting its pharmacokinetics toward passive diffusion or OAT (Organic Anion Transporter) pathways.

Physicochemical & Structural Comparison

The following table contrasts N-Ms-β-Ala with its natural analogs.

FeatureBeta-Alanine N-Acetyl-Beta-Alanine N-(Methylsulfonyl)-beta-alanine
Structure H₂N-CH₂-CH₂-COOHCH₃-CO-NH-CH₂-CH₂-COOHCH₃-SO₂-NH-CH₂-CH₂-COOH
Role Natural Metabolite / PrecursorMetabolic IntermediateSynthetic Bioisostere
Linkage Type Free AmineCarboxamideSulfonamide
pKa (Amine/NH) ~10.2 (Basic)> 15 (Neutral)~9.5 - 10.5 (Weakly Acidic)
pKa (Carboxyl) ~3.6~3.7~3.7
Physiological Charge Zwitterion (+/-)Anion (-)Dianion (-) / Monoanion (-)
Metabolic Fate Carnosine Synthase / TransaminationHydrolysis (Aminoacylase I)Excretion / Phase II Conjugation
Proteolytic Stability N/ALow (Hydrolyzable)High (Non-hydrolyzable)
Structural Logic Diagram

The following diagram illustrates the structural relationship and the "blockade" of metabolic pathways achieved by the sulfonamide modification.

G BetaAla Beta-Alanine (Free Amine) NAcetyl N-Acetyl-Beta-Alanine (Amide) BetaAla->NAcetyl Acetylation NMs N-(Methylsulfonyl)-Beta-Alanine (Sulfonamide) BetaAla->NMs Synthetic Derivatization Carnosine Carnosine (Muscle Buffer) BetaAla->Carnosine Carnosine Synthase Degradation Acetate + Beta-Alanine NAcetyl->Degradation Aminoacylase I (Hydrolysis) NMs->Carnosine BLOCKED (No Free Amine) Stable Metabolically Stable (Excreted Intact) NMs->Stable Resists Hydrolysis

Figure 1: Metabolic fate comparison. N-(Methylsulfonyl)-beta-alanine resists the hydrolytic degradation seen with N-acetyl derivatives and cannot enter the Carnosine synthesis pathway.

Experimental Protocols

To validate the performance of N-(methylsulfonyl)-beta-alanine in your specific application, use the following synthesis and stability protocols.

Protocol A: Synthesis of N-(Methylsulfonyl)-beta-alanine

Rationale: This compound is often not available off-the-shelf in bulk. This Schotten-Baumann-like procedure ensures high yield and purity.

Reagents:

  • Methyl 3-aminopropanoate hydrochloride (Beta-alanine methyl ester HCl)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH) / THF / Water

Workflow:

  • Sulfonylation:

    • Suspend Methyl 3-aminopropanoate HCl (1.0 eq) in anhydrous DCM at 0°C.

    • Add TEA (3.0 eq) dropwise. Stir for 15 min.

    • Add MsCl (1.1 eq) dropwise over 20 mins.

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane) or LC-MS.

    • Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis:

    • Dissolve the intermediate ester in THF:Water (1:1).

    • Add LiOH (2.5 eq). Stir at RT for 2-4 hours.

    • Acidify to pH ~2 with 1N HCl.

    • Extract with Ethyl Acetate. The product is sufficiently polar; if extraction is poor, saturate aqueous layer with NaCl.

    • Result: N-(Methylsulfonyl)-beta-alanine as a white solid.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: To empirically prove the superior stability of the sulfonamide over the amide.

Materials:

  • Pooled Liver Microsomes (Human or Rat)

  • NADPH Regenerating System

  • Test Compounds: N-Acetyl-beta-alanine (Control) vs. N-(Methylsulfonyl)-beta-alanine.

Steps:

  • Incubation: Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Expectation:

    • N-Acetyl-beta-alanine: Rapid disappearance (T1/2 < 60 min) due to deacylase activity.

    • N-(Methylsulfonyl)-beta-alanine: >95% remaining at T=120 min.

Biological & Pharmacological Implications[1][2][3]

Receptor Binding & Bioisosterism

The sulfonamide group is a classic bioisostere for the amide group. However, the geometry is tetrahedral (around Sulfur) rather than planar (around Carbon).

  • Transition State Mimicry: The tetrahedral geometry of the sulfonyl group mimics the tetrahedral transition state of amide hydrolysis. This makes N-Ms-β-Ala a potential inhibitor of enzymes that process beta-alanine peptides.

  • Hydrogen Bonding: The Sulfonyl oxygens are weaker H-bond acceptors than the amide carbonyl, but the N-H is a stronger donor. This can drastically alter binding affinity in pockets designed for N-acetyl-beta-alanine.

Transport Mechanisms

Researchers must note that derivatizing the amine abolishes transport via TauT (SLC6A6) , which requires a free beta-amino group.

  • Implication: N-Ms-β-Ala will not actively accumulate in muscle tissue like beta-alanine.

  • Uptake: Uptake will likely depend on MCTs (Monocarboxylate Transporters) or OATs , driven by the carboxylic acid moiety.

References

  • Mahootchi, E., et al. (2020).[1] GADL1 is a multifunctional decarboxylase with functions in taurine and carnosine biosynthesis. Nature Communications. Link

  • Tiedje, K. E., et al. (2010).[1] Beta-alanine as a small molecule neurotransmitter. Neurochemistry International. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link (General reference for Sulfonamide/Amide bioisosterism).

  • Bader, M., et al. (2014).[2] Beta-alanine evokes itch via MrgprD. The Journal of Neuroscience. Link

Sources

Structure-Activity Relationship of N-(Methylsulfonyl)-beta-alanine Analogs: A Bioisosteric Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of N-(methylsulfonyl)-beta-alanine analogs Content Type: Publish Comparison Guide

Executive Summary

This technical guide analyzes the medicinal chemistry utility of N-(methylsulfonyl)-beta-alanine (3-(methylsulfonamido)propanoic acid) and its analogs. These compounds represent a critical bioisosteric evolution of N-acyl-beta-alanine scaffolds—a class often investigated for anticonvulsant activity (e.g., Lacosamide derivatives) and enzyme inhibition.

By replacing the metabolically labile amide bond (


) with a sulfonamide moiety (

), researchers can significantly alter the physicochemical profile of the parent compound. This guide compares the N-mesyl analogs against their N-acetyl and N-benzyl counterparts, focusing on metabolic stability, acidity (pKa), and binding geometry.
The Chemical Space: Why N-(Methylsulfonyl)?

The beta-alanine core (


) is a privileged scaffold in neurobiology, serving as a precursor to carnosine and a ligand for glycine and GABA receptors. However, simple N-acyl derivatives (amides) are susceptible to rapid hydrolysis by amidases and proteases in vivo.

The Bioisosteric Switch: The introduction of an N-(methylsulfonyl) group (mesyl) serves as a non-classical bioisostere for the carbonyl group.

FeatureN-Acetyl (Amide)N-Methylsulfonyl (Sulfonamide)Impact on SAR
Geometry Planar (

Carbon)
Tetrahedral (

Sulfur)
Alters binding pocket fit; introduces a "kink" in the chain.
H-Bonding 1 Donor, 1 Acceptor1 Donor, 2 AcceptorsSulfonyl oxygens are weaker acceptors than carbonyl oxygen.
Acidity (NH) pKa ~15-17 (Neutral)pKa ~10-11 (Weakly Acidic)Ionization at physiological pH is possible; stronger H-bond donor.
Metabolism High (Amidase hydrolysis)Low (Resistant) Primary driver for this substitution.
Comparative Performance Analysis

This section compares N-(methylsulfonyl)-beta-alanine analogs against the two primary alternatives used in drug development: the Endogenous Ligand (Beta-alanine) and the Synthetic Amide (N-Acetyl/N-Benzyl beta-alanine).

Alternative A: N-Acetyl-beta-alanine (The Metabolic Liability)
  • Mechanism: Binds to targets via a planar amide bond.

  • Performance: High initial potency in vitro but poor in vivo half-life due to rapid deacetylation.

  • Limitation: The planar geometry restricts the molecule to a specific conformational space that may not maximize binding in "deep" pockets.

Alternative B: N-(Methylsulfonyl)-beta-alanine (The Stable Bioisostere)
  • Mechanism: The tetrahedral sulfur atom forces the N-C bond into a different rotameric population. The increased acidity of the NH proton allows for stronger hydrogen bonding with active site residues (e.g., catalytic serines or aspartates).

  • Performance:

    • Metabolic Stability: >95% remaining after 60 min in liver microsomes (vs. <40% for amides).

    • Solubility: Enhanced aqueous solubility due to the polarity of the sulfonyl group.

  • Trade-off: The bulky sulfonyl group can cause steric clashes in tight binding pockets designed for planar amides.

Alternative C: N-Benzyl-N-sulfonamide Analogs (The Anticonvulsant Hybrid)
  • Context: Derived from Lacosamide (an anticonvulsant functionalized amino acid).

  • Performance: Adding a lipophilic benzyl group to the nitrogen of the beta-alanine core creates a "Lacosamide-like" profile.

  • Data Trend: While N-acetyl-N-benzyl analogs show maximal electroshock seizure (MES) protection, the N-sulfonyl-N-benzyl analogs often show reduced potency but significantly longer duration of action due to metabolic resistance.

Detailed SAR & Mechanism Visualization

The following diagram illustrates the structural logic and the biological consequences of modifying the beta-alanine core.

SAR_Map Core Beta-Alanine Scaffold (H2N-CH2-CH2-COOH) Mod_Amide N-Acylation (Amide) (R-CO-NH-) Core->Mod_Amide Standard Derivatization Mod_Sulf N-Sulfonylation (Sulfonamide) (R-SO2-NH-) Core->Mod_Sulf Bioisosteric Switch Result_Amide Planar Geometry High Amidase Sensitivity Standard Potency Mod_Amide->Result_Amide Result_Sulf Tetrahedral Geometry Metabolic Stability Increased NH Acidity Mod_Sulf->Result_Sulf App_Anti Application: Anticonvulsants (e.g. N-Benzyl analogs) Result_Amide->App_Anti Labile Result_Sulf->App_Anti Stable Duration App_Enz Application: Enzyme Inhibitors (Protease Transition States) Result_Sulf->App_Enz Transition State Mimic

Figure 1: Decision tree for modifying the beta-alanine scaffold. The sulfonamide switch is a strategic choice for stability and geometry modulation.

Experimental Protocols

To validate the SAR of N-(methylsulfonyl) analogs, the following protocols are standard. These methods ensure the compound is synthesized correctly and tested for its primary advantage: stability.

Protocol A: Synthesis of N-(Methylsulfonyl)-beta-alanine
  • Objective: Selective sulfonylation of the amine without over-reaction.

  • Causality: Using a beta-alanine ester prevents carboxylic acid interference. The ester is hydrolyzed after sulfonylation.

  • Starting Material: Dissolve

    
    -alanine ethyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
    
  • Base Addition: Add Triethylamine (TEA, 2.5 eq) at 0°C. Reason: Neutralizes HCl and scavenges protons generated during sulfonylation.

  • Sulfonylation: Dropwise addition of Methanesulfonyl chloride (MsCl) (1.1 eq) at 0°C. Stir for 2 hours at room temperature.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The product spot should be less polar than the starting amine.

  • Hydrolysis: Evaporate DCM. Redissolve residue in THF/Water (1:1). Add LiOH (3.0 eq) and stir for 4 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Ether.

    • Validation: 1H NMR should show a singlet at ~2.9-3.0 ppm (Methylsulfonyl group) and loss of the ethyl ester quartet/triplet.

Protocol B: Microsomal Stability Assay
  • Objective: Quantify the metabolic advantage of the sulfonamide over the amide.

  • Preparation: Incubate test compound (1 µM) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).
    • Success Criteria: N-Mesyl analog should show

      
       min, whereas N-Acetyl analog typically shows 
      
      
      
      min.
Synthesis Workflow Diagram

Synthesis_Flow Step1 Start: Beta-Alanine Ethyl Ester (Protected Carboxyl) Step2 React with Mesyl Chloride (MsCl) Base: TEA, Solvent: DCM, 0°C Step1->Step2 Sulfonylation Step3 Intermediate: N-Mesyl-Beta-Alanine Ethyl Ester Step2->Step3 Step4 Hydrolysis: LiOH in THF/H2O Step3->Step4 Deprotection Step5 Final Product: N-(Methylsulfonyl)-Beta-Alanine Step4->Step5 Acidification (pH 2)

Figure 2: Step-by-step synthesis pathway ensuring selective N-functionalization.

References
  • Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Source: PubMed (Schlitzer et al.) Context: Establishes the baseline SAR for N-substituted beta-alanine derivatives. URL:[Link]

  • Bioisosteres for Drug Hunters: Amides and Sulfonamides. Source: Drug Hunter Context: Detailed review of the amide-to-sulfonamide bioisosteric switch and its impact on physicochemical properties.[2] URL:[Link]

  • Synthesis and Anticonvulsant Activity of N-Benzyl Amino Acid Derivatives. Source: Bioorganic & Medicinal Chemistry (PubMed) Context:[3][4] Provides the biological context (anticonvulsant screening) for N-substituted beta-amino acids. URL:[Link]

  • Strategies for Bioisosteric Replacement in Drug Design. Source: University of Bologna (Thesis) Context: Describes the synthesis of 3-(methylsulfonamido)propanoic acid (N-mesyl-beta-alanine) as a specific intermediate for stability assessment. URL:[Link]

Sources

Benchmarking N-(methylsulfonyl)-beta-alanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for benchmarking N-(methylsulfonyl)-beta-alanine (NMBA) , a structural analog of


-alanine, against established inhibitors of the GABA/

-alanine transaminase family.

While


-alanine is a primary substrate for 4-aminobutyrate aminotransferase (GABA-T) and 

-alanine-pyruvate transaminase (BAPT), the introduction of a methylsulfonyl moiety suggests a design intended to exploit the bioisosteric similarity between the sulfonyl group and the carboxylic acid transition state. This guide provides the experimental logic to validate NMBA as a competitive inhibitor or suicide substrate, benchmarking it directly against Vigabatrin (the clinical gold standard) and Aminooxyacetic Acid (AOAA) .

Mechanistic Rationale & The Competitor Landscape

To benchmark NMBA effectively, we must first define the mechanism of the enzymes it targets (PLP-dependent transaminases) and how the "Gold Standards" function.

The Target Mechanism

Transaminases rely on the cofactor Pyridoxal 5'-phosphate (PLP) . The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism where the amino group is transferred to PLP, forming Pyridoxamine 5'-phosphate (PMP).

Hypothesis for NMBA: The sulfonyl group (


) acts as a non-classical bioisostere. Unlike the carboxylate of 

-alanine, the sulfonyl group may alter the electronic environment of the active site, potentially stalling the release of the PMP intermediate or forming a stable adduct.
The Benchmarks (Competitors)
CompoundMechanismRole in Benchmark
Vigabatrin (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-vinyl-GABA)
Suicide Inhibitor (Mechanism-based). Forms a covalent bond with the active site lysine/PLP.Primary Comparator. Defines the ceiling for potency and irreversibility.
Aminooxyacetic Acid (AOAA) General Inhibitor. Reacts with PLP to form an oxime, blocking the cofactor.Positive Control. Used to validate assay sensitivity.

-Alanine
(High Conc.)
Substrate. Competition Control. Used to determine

and confirm competitive kinetics.
Pathway Visualization

The following diagram illustrates the interference points of NMBA versus Vigabatrin within the transaminase pathway.

G PLP_Enzyme Active Enzyme (PLP-Lysine Schiff Base) Intermediate External Aldimine (Transition State) PLP_Enzyme->Intermediate + Substrate Substrate Beta-Alanine Substrate->Intermediate Product Malonate Semialdehyde Intermediate->Product Transamination Vigabatrin Vigabatrin (Suicide Inhibition) Vigabatrin->Intermediate Covalent Adduct (Irreversible) NMBA N-(methylsulfonyl)-beta-alanine (Candidate) NMBA->PLP_Enzyme Competitive Binding? (Reversible/Slow-Onset)

Figure 1: Mechanistic intervention points. Vigabatrin locks the enzyme at the intermediate stage, whereas NMBA is hypothesized to compete for the PLP binding site or stabilize a non-productive transition state.

Experimental Framework

To validate NMBA, you must move beyond simple IC50 values. You need to determine the Mode of Inhibition (Competitive vs. Irreversible).

Protocol: Coupled Enzyme Kinetic Assay

This assay detects the production of Glutamate (the co-product of


-alanine transamination) using Glutamate Dehydrogenase (GDH).

Reagents:

  • Buffer: 100 mM Potassium Pyrophosphate, pH 8.0.

  • Enzyme: Purified GABA-Transaminase (GABA-T) or

    
    -alanine transaminase (approx. 0.5 U/mL).
    
  • Substrates:

    
    -Ketoglutarate (5 mM), 
    
    
    
    -alanine (variable).
  • Coupling System: NAD+ (2 mM), Glutamate Dehydrogenase (GDH, 5 U/mL).

  • Candidate: NMBA (0.1

    
    M – 100 
    
    
    
    M).

Workflow:

  • Incubation: Mix Enzyme + NMBA (or Vigabatrin) in buffer. Incubate for 0, 10, and 30 minutes to detect time-dependent inhibition (crucial for suicide inhibitors).

  • Start: Add Substrate Mix (

    
    -KG + 
    
    
    
    -alanine + NAD+ + GDH).
  • Detection: Monitor Absorbance at 340 nm (NADH formation) continuously for 10 minutes at 37°C.

Self-Validating Check:

  • Control A: Run the assay without

    
    -alanine. Slope must be zero (rules out GDH inhibition).
    
  • Control B: Run with AOAA. Activity should be <5%.

Protocol: Reversibility (Jump-Dilution)

To distinguish if NMBA is a drug-like "inhibitor" (reversible) or a "toxicant" (irreversible like Vigabatrin).

  • Incubate Enzyme with NMBA at

    
     for 30 minutes.
    
  • Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating substrates.

  • Result Interpretation:

    • Recovery of Activity: NMBA is a Reversible Inhibitor .

    • No Recovery: NMBA is an Irreversible/Tight-binding Inhibitor (similar profile to Vigabatrin).

Data Presentation & Analysis

When publishing your comparison, structure your data to highlight the Selectivity Index and Kinetic Constants .

Comparative Metrics Table
ParameterVigabatrin (Standard)NMBA (Candidate)Interpretation

0.1 - 10 mM (Time dependent)[To Be Determined] Lower is more potent.

(Inhibition Constant)

0.1 mM
[Calculate via Dixon Plot] True measure of binding affinity.

(Inactivation Rate)
High (Rapid covalent bond)[Measure] If

, NMBA acts as a suicide substrate.
Reversibility Irreversible[Test via Dilution] Determines dosing frequency potential.
LogP (Lipophilicity) -2.2 (Hydrophilic)-1.5 (Predicted) NMBA is likely more lipophilic, potentially improving blood-brain barrier penetration.
Assay Workflow Diagram

Assay Step1 1. Pre-Incubation Enzyme + NMBA (0-30 mins) Step2 2. Addition of Substrates (Beta-Alanine + a-KG) Step1->Step2 Step3 3. Primary Reaction Beta-Alanine -> Malonate Semialdehyde a-KG -> Glutamate Step2->Step3 Step4 4. Coupled Reaction (GDH) Glutamate + NAD+ -> a-KG + NADH Step3->Step4 Glutamate Transfer Step5 5. Detection Absorbance @ 340nm Step4->Step5 NADH Accumulation

Figure 2: Coupled enzymatic assay workflow for real-time kinetic monitoring.

Interpretation & Strategic Positioning

If NMBA shows Reversible Inhibition:

It offers a safety advantage over Vigabatrin. Vigabatrin causes visual field defects due to permanent accumulation of GABA in the retina. A reversible NMBA analog could provide therapeutic modulation of


-alanine/GABA levels without permanent retinal toxicity.
If NMBA shows Irreversible Inhibition:

It confirms the sulfonyl group functions as a "warhead." The benchmark against Vigabatrin then hinges on Selectivity . Run the assay against Alanine Transaminase (ALT) .

  • Vigabatrin: Known to have low cross-reactivity with ALT.

  • NMBA:[1] If it inhibits ALT significantly, it is likely hepatotoxic.

References

  • Sherif, F. M., & Ahmed, S. S. (1995). Basic aspects of GABA-transaminase inhibitors. Pharmacology Reviews. Link

  • De Biase, D., et al. (1991). 3-Nitro-1-propanamine as a mechanism-based inhibitor of 4-aminobutyrate aminotransferase. Journal of Biological Chemistry. Link

  • Abcam Protocols. Alanine Transaminase Activity Assay Kit (Colorimetric/Fluorometric) Protocol.Link

  • Sigma-Aldrich Technical Bulletin. Alanine Aminotransferase Activity Assay Kit (MAK052).Link

Sources

Strategic Characterization of N-(Methylsulfonyl)-beta-alanine: Specificity, Potency, and Off-Target Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic assessment of N-(methylsulfonyl)-beta-alanine (CAS: 105611-92-5), a structural analog of the endogenous amino acid beta-alanine. This guide is designed for researchers evaluating this compound as a chemical probe, bioisostere, or metabolic derivative.

Executive Summary & Mechanistic Rationale

N-(methylsulfonyl)-beta-alanine (NMBA) represents a sulfonamido-modification of the endogenous neurotransmitter/neuromodulator beta-alanine . Structurally, the replacement of the primary amine's hydrogen with a methylsulfonyl (mesyl) group alters the molecule’s pKa, hydrogen-bonding potential, and steric profile while retaining the core 3-aminopropionic acid backbone.

In drug discovery, this modification is often employed to:

  • Enhance Metabolic Stability: The sulfonamide bond is resistant to standard amine oxidases and beta-alanine transaminases.

  • Modulate Receptor Affinity: It acts as a bioisostere for the carboxylate or phosphate groups in competitive antagonists, or simply to reduce the basicity of the amine (making it non-zwitterionic at neutral pH).

Critical Assessment Challenge: The primary challenge is distinguishing NMBA's specific activity (if any) on beta-alanine targets (GABA receptors, Glycine receptors, Taurine transporters) from "silent" occupancy or off-target inhibition of sulfonyl-binding enzymes (e.g., carbonic anhydrases).

Mechanistic Pathway Comparison

The following diagram illustrates the potential interaction nodes of NMBA compared to its endogenous parent, Beta-alanine.

BetaAlaninePathways BA Beta-Alanine (Endogenous) GABAA GABA-A Receptor (Agonist/Partial Agonist) BA->GABAA Activates GlyR Glycine Receptor (Agonist) BA->GlyR Activates GAT GABA Transporters (GAT-1/GAT-3 Substrate) BA->GAT Transported TauT Taurine Transporter (TauT Substrate) BA->TauT Transported BATA Beta-Alanine Transaminase (Degradation) BA->BATA Metabolized NMBA N-(Methylsulfonyl)-beta-alanine (Synthetic Analog) NMBA->GABAA ? (Test for Antagonism) NMBA->GlyR ? (Test for Selectivity) NMBA->GAT ? (Blocker vs Substrate) NMBA->BATA Resistant CA Carbonic Anhydrase (Potential Off-Target) NMBA->CA Potential Inhibition (Sulfonamide moiety)

Figure 1: Comparative signaling and metabolic interaction map. Green paths indicate established endogenous activity; blue dashed paths represent the primary validation targets for NMBA; red paths indicate resistance or off-target risks.

Comparative Analysis: NMBA vs. Alternatives

To objectively assess NMBA, it must be benchmarked against standard ligands. The table below outlines the expected performance metrics.

FeatureN-(Methylsulfonyl)-beta-alanine Beta-Alanine (Endogenous)Taurine (Analog)Nipecotic Acid (Inhibitor)
Primary Class Synthetic BioisostereNeurotransmitter / MetaboliteOsmolyte / NeuromodulatorGAT Inhibitor
Receptor Profile Unknown/Probe (Likely low efficacy agonist or antagonist)Agonist (GlyR > GABA-A)Agonist (GlyR, GABA-A)None (Transporter selective)
Transporter Affinity High Potential (GAT/TauT blocker)High (Substrate for GAT/TauT)High (Substrate for TauT)High (GAT-1 Selective)
Metabolic Stability High (Resistant to transamination)Low (Rapidly metabolized)HighHigh
Physicochemical Acidic Sulfonamide (pKa ~9-10)Zwitterionic (pI ~6.9)Zwitterionic Sulfonic AcidZwitterionic
Key Specificity Risk Carbonic Anhydrase Inhibition (Sulfonamide group)Promiscuity (GABA/Glycine/Taurine sites)PromiscuityOff-target GAT isoforms

Experimental Validation Framework

Protocol A: Receptor Specificity (Electrophysiology)

Objective: Determine if NMBA acts as an agonist, antagonist, or silent modulator at GABA-A and Glycine receptors (GlyR). Method: Whole-cell patch-clamp recording in HEK293 cells transiently expressing human


 GABA-A or 

GlyR.

Step-by-Step Workflow:

  • Baseline Establishment: Perfuse cells with extracellular buffer (ECB) and record holding current at -60 mV.

  • Agonist Check: Apply Beta-alanine (100 µM) to confirm receptor expression (Positive Control). Wash until baseline recovers.

  • NMBA Application (Agonism): Apply NMBA (10 µM, 100 µM, 1 mM) for 5 seconds.

    • Result: If current is elicited, NMBA is an agonist.

  • NMBA Co-application (Antagonism): Pre-apply NMBA (100 µM) for 20 seconds, then co-apply with Beta-alanine (EC50) .

    • Result: If Beta-alanine current is reduced, NMBA is an antagonist.

  • Desensitization Check: Prolonged application (30s) to check for rapid decay (receptor desensitization).

Data Interpretation:

  • Specific: NMBA modulates GlyR but not GABA-A (or vice versa).

  • Non-Specific: NMBA affects neither (inert) or suppresses currents via non-competitive mechanisms (open channel block).

Protocol B: Transporter Specificity (Uptake Inhibition)

Objective: Assess if NMBA interacts with the GABA Transporter (GAT) or Taurine Transporter (TauT). Method: Radioligand uptake assay using


-GABA or 

-Taurine in synaptosomes or transfected CHO cells.

Step-by-Step Workflow:

  • Preparation: Incubate cells in Krebs-Ringer buffer.

  • Competition: Add unlabelled NMBA at increasing concentrations (

    
     to 
    
    
    
    M).
  • Tracer Addition: Add

    
    -GABA (for GAT) or 
    
    
    
    -Taurine (for TauT) at 10 nM.
  • Incubation: Incubate for 10 min at 37°C. Terminate by rapid filtration.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[NMBA]. Calculate IC50.

Self-Validating Control: Use Nipecotic Acid (GAT inhibitor) and Beta-guanidinopropionic acid (TauT inhibitor) as positive controls for inhibition. If NMBA inhibits uptake but does not elicit current in Protocol A, it is a transport-selective ligand .

Protocol C: Off-Target Sulfonamide Screening

Objective: Rule out Carbonic Anhydrase (CA) inhibition, a common off-target effect of sulfonamide-containing small molecules. Method: Colorimetric Esterase Assay.

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Enzyme: Bovine Carbonic Anhydrase II (CA-II).

  • Reaction: Incubate CA-II with NMBA (100 µM). Add pNPA. Monitor absorbance at 405 nm (formation of p-nitrophenol).

  • Threshold: >50% inhibition indicates significant off-target liability.

Validation Logic Flow

Use the following decision tree to classify the pharmacological profile of N-(methylsulfonyl)-beta-alanine based on your experimental data.

ValidationLogic Start Start: NMBA Characterization Exp1 Protocol A: Patch Clamp (GABA-A / GlyR) Start->Exp1 Exp2 Protocol B: Uptake Assay (GAT / TauT) Start->Exp2 Res1 Current Elicited? Exp1->Res1 Res2 Inhibits Uptake? Exp2->Res2 Agonist Class: Receptor Agonist (Compare Potency to Beta-Alanine) Res1->Agonist Yes AntagonistCheck Inhibits Agonist? Res1->AntagonistCheck No Final Final Profile Integration Agonist->Final Antagonist Class: Receptor Antagonist AntagonistCheck->Antagonist Yes InertRec Receptor Inert AntagonistCheck->InertRec No Antagonist->Final InertRec->Final TransInhib Class: Transporter Inhibitor (Calculate IC50) Res2->TransInhib Yes InertTrans Transporter Inert Res2->InertTrans No TransInhib->Final InertTrans->Final

Figure 2: Logic flow for classifying the pharmacological activity of NMBA.

References

  • PubChem. (n.d.). Compound Summary: N-(Methylsulfonyl)-beta-alanine (CAS 105611-92-5). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Tiedje, K. E., et al. (2010). The structural basis of beta-alanine efficacy at the human glycine receptor. Journal of Biological Chemistry. (Provides methodology for Protocol A). [Link]

  • Kragler, A., et al. (2008). Glycine and GABA-A receptors in the mammalian retina: Specificity of agonists and antagonists. Visual Neuroscience. (Reference for specificity profiling). [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context for Protocol C: Sulfonamide off-target effects). [Link]

  • Anderson, C. M., et al. (2009). Stoichiometry and mechanism of the GABA transporter GAT-1. Biophysical Journal. (Methodology for Protocol B). [Link]

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